2,5-Dimethylquinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUFSGXAEOXQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362505 | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10522-43-7 | |
| Record name | 2,5-Dimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylquinolin-8-ol
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science. Within this class, 8-hydroxyquinolines (8-HQ), also known as oxines, hold a privileged status. Their potent and tunable metal-chelating properties, arising from the bidentate coordination of the phenolic oxygen and the ring nitrogen, have established them as versatile scaffolds. Derivatives of 8-HQ are explored for applications ranging from neuroprotective agents in treating diseases like Alzheimer's to emissive materials in organic light-emitting diodes (OLEDs).[1][2]
This guide focuses on a specific, strategically substituted derivative: 2,5-Dimethylquinolin-8-ol . The methyl groups at the C2 and C5 positions modify the electronic and steric properties of the core scaffold, influencing its bioactivity, solubility, and material characteristics. Understanding its synthesis is crucial for researchers aiming to develop novel pharmaceuticals, chemical sensors, or functional materials based on this versatile framework.
The most robust and industrially relevant pathway to this class of molecules is the Doebner-von Miller reaction , a powerful acid-catalyzed cyclization that builds the quinoline core from readily available precursors.[3][4] This document provides a comprehensive exploration of this pathway, from its mechanistic underpinnings to a detailed, field-tested experimental protocol.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. For 2,5-Dimethylquinolin-8-ol, the key disconnection lies in the bonds forming the pyridinone ring, which points directly to the Doebner-von Miller reaction.
Caption: Retrosynthetic analysis of 2,5-Dimethylquinolin-8-ol.
This analysis reveals two primary building blocks:
-
2-Amino-4-methylphenol : This substituted aniline provides the benzene portion of the quinoline, correctly placing the hydroxyl group at the future C8 position and a methyl group at the C5 position.[5]
-
Crotonaldehyde (But-2-enal) : This α,β-unsaturated aldehyde supplies the three-carbon chain necessary to construct the pyridine ring, with its methyl group ultimately forming the C2-substituent of the quinoline.[6]
The Doebner-von Miller Reaction: A Mechanistic Deep Dive
The Doebner-von Miller reaction is a modification of the classic Skraup synthesis, offering greater versatility in substrate scope. It proceeds via an acid-catalyzed cascade of reactions, culminating in the formation of the aromatic quinoline ring. While the precise mechanism has been a subject of study, a widely accepted pathway involves conjugate addition, cyclization, and oxidation.[4][7][8]
The causality for the experimental conditions is rooted in this mechanism:
-
Strong Acid (e.g., HCl, H₂SO₄): The acid serves multiple catalytic roles. It protonates the carbonyl of crotonaldehyde, activating it for nucleophilic attack. It also protonates intermediates to facilitate dehydration and catalyzes the key electrophilic aromatic substitution step.
-
Oxidizing Agent: The initial cyclization yields a 1,2-dihydroquinoline intermediate. A dedicated oxidizing agent is required to aromatize this intermediate to the thermodynamically stable quinoline ring. A common and effective strategy involves using a nitroaromatic compound, such as a nitrophenol, which is reduced in the process. A Chinese patent for a similar synthesis demonstrates that the oxidant (o-nitrophenol) can be reduced to the corresponding amine (o-aminophenol), which then serves as a reactant, significantly improving the overall yield.[9]
Caption: Mechanistic pathway of the Doebner-von Miller synthesis.
Field-Proven Experimental Protocol
This protocol is adapted from established methodologies for Doebner-von Miller reactions, particularly those involving substituted aminophenols.[9][10] It is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Experimental Workflow Overview
Caption: High-level experimental workflow for the synthesis.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-4-methylphenol | 123.15 | 0.30 | 1.0 | 37.0 g |
| Hydrochloric Acid (18%) | - | - | - | 150 mL |
| o-Nitro-p-cresol (Oxidant) | 153.14 | 0.10 | 0.33 | 15.3 g |
| Crotonaldehyde | 70.09 | 0.40 | 1.33 | 42.0 mL |
| Toluene | - | - | - | 4 x 100 mL |
| Ammonia Solution (conc.) | - | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 37.0 g (0.30 mol) of 2-amino-4-methylphenol and 150 mL of 18% hydrochloric acid.
-
Initial Heating: Begin stirring and heat the mixture to reflux (approximately 100-110°C).
-
Reagent Addition: In the dropping funnel, prepare a solution of 15.3 g (0.10 mol) of o-nitro-p-cresol and 42.0 mL (0.40 mol) of crotonaldehyde. Once the aniline hydrochloride solution is refluxing steadily, add the crotonaldehyde solution dropwise over a period of 1 hour. Causality Note: Slow addition is critical to prevent the acid-catalyzed polymerization of crotonaldehyde, a primary cause of tar formation and reduced yield.[10]
-
Reaction: After the addition is complete, maintain the reflux for an additional 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a larger beaker and carefully neutralize it with concentrated ammonia solution under vigorous stirring until the pH reaches approximately 7.5. The crude product will precipitate as a dark solid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with toluene (4 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined toluene extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a dark, crude solid.
-
Purification: Purify the crude product by vacuum distillation. A similar product, 2-methyl-8-hydroxyquinoline, is collected at 149–155°C at 246 Pa.[9] Alternatively, the crude solid can be purified by recrystallization from a suitable solvent like methanol or ethanol.[11]
Troubleshooting and Scientific Trustworthiness
A protocol's trustworthiness is defined by its robustness and the anticipation of potential pitfalls.
-
Primary Challenge: Tar Formation: The most significant side reaction is the polymerization of crotonaldehyde under the harsh acidic conditions.[10]
-
Mitigation: The slow, dropwise addition of the aldehyde into a refluxing solution, as described in the protocol, is the primary defense. This strategy maintains a low instantaneous concentration of the aldehyde, favoring the desired bimolecular reaction over polymerization.
-
Alternative Mitigation: Employing a biphasic solvent system (e.g., water/toluene) can sequester the aldehyde in the organic phase, further minimizing its contact with the strong aqueous acid and reducing polymerization.[10]
-
-
Oxidation Step: The choice and amount of oxidizing agent are crucial for achieving full aromatization. Insufficient oxidation will lead to the dihydroquinoline as a major impurity. The use of a nitro compound that regenerates the aniline starting material upon reduction is an elegant way to drive the reaction to completion and maximize atom economy.[9]
Conclusion
The Doebner-von Miller synthesis provides a direct, efficient, and scalable pathway to 2,5-Dimethylquinolin-8-ol. By understanding the underlying mechanism—a cascade of conjugate addition, electrophilic cyclization, and oxidation—researchers can make informed decisions to control the reaction. The primary experimental challenge, tar formation, can be effectively managed through careful control of reagent addition and temperature. The detailed protocol provided herein serves as a reliable starting point for the laboratory-scale synthesis of this valuable heterocyclic building block, enabling further exploration in drug discovery and materials science.
References
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2023, October 2). Doebner–Miller reaction. Retrieved February 2, 2026, from [Link]
-
OChemSimplified. (2021, November 3). Doebner Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved February 2, 2026, from [Link]
- Matsugi, M., et al. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Synthesis, 2010(10), 1667-1670.
- Singh, P., & Moodley, V. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved February 2, 2026, from [Link]
-
All chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism [Video]. YouTube. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Crotonaldehyde. PubChem. Retrieved February 2, 2026, from [Link]
- Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- Google Patents. (2012). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
ResearchGate. (2009). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved February 2, 2026, from [Link]
- Al-Rawashdeh, N. A. F. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-599.
-
Csonka, R., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1931. [Link]
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylphenol. PubChem. Retrieved February 2, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- Google Patents. (2014). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
- Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved February 2, 2026, from [Link]
- Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 3(1), 1-10.
Sources
- 1. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
Comprehensive Spectroscopic Atlas: 2,5-Dimethylquinolin-8-ol
This is an in-depth technical guide on the spectroscopic analysis of 2,5-Dimethylquinolin-8-ol (also known as 2,5-dimethyl-8-hydroxyquinoline). This guide synthesizes structural theory, synthesis pathways, and spectral data to serve as a reference for analytical characterization.
Executive Summary & Biological Context
2,5-Dimethylquinolin-8-ol (
The "Steric Gate" Effect
The 2-methyl substituent is the critical structural feature. Unlike 8-hydroxyquinoline, which forms stable, insoluble tris-complexes (
Key Applications:
-
Medicinal Chemistry: Used as a scaffold for anti-neurodegenerative agents (MPP+ inhibitors) where selectivity for Zinc/Copper over Aluminum is required to avoid neurotoxicity.
-
Analytical Chemistry: Selective extraction of Magnesium and Zinc in the presence of Aluminum.
Synthesis & Sample Preparation
To ensure accurate spectroscopic analysis, the purity of the analyte must be established. The most robust synthesis route is the Doebner-Miller modification of the Skraup reaction .
Synthetic Pathway
The synthesis involves the condensation of 2-amino-4-methylphenol with crotonaldehyde (or its precursor) in the presence of mineral acid (
Reaction Logic:
-
Precursor: 2-amino-4-methylphenol provides the pre-positioned hydroxyl (at C8 relative to N) and the 5-methyl group (para to the hydroxyl).
-
Cyclization: Crotonaldehyde provides the 3-carbon fragment for the pyridine ring. The methyl group on crotonaldehyde ends up at position 2 of the quinoline ring.
Figure 1: Doebner-Miller synthesis pathway for 2,5-dimethylquinolin-8-ol.
Spectroscopic Characterization
The following data assumes a sample purity of >98%.
A. Ultraviolet-Visible Spectroscopy (UV-Vis)
The UV-Vis spectrum is dominated by
| Parameter | Acidic Medium (0.1 M HCl) | Neutral (MeOH/EtOH) | Basic Medium (0.1 M NaOH) | Assignment |
| ~252 nm | ~248 nm | ~260 nm | Benzene Ring | |
| ~310 nm | ~325 nm | ~355 nm | Pyridine Ring / Charge Transfer | |
| Color | Pale Yellow | Yellow | Bright Yellow/Green | Phenolate formation |
Analysis Insight: The bathochromic shift (red shift) in basic media (~30 nm shift of Band 2) confirms the deprotonation of the phenolic -OH (formation of the phenolate anion), which extends conjugation.
B. Infrared Spectroscopy (FT-IR)
Samples are typically prepared as KBr pellets.
| Frequency ( | Intensity | Functional Group Assignment |
| 3100 - 3400 | Broad, Med | O-H Stretching (Intermolecular H-bonding) |
| 2920 - 2980 | Medium | C-H Stretching ( |
| 1620 - 1640 | Strong | C=N Stretching (Quinoline Ring) |
| 1580, 1510 | Strong | C=C Aromatic Ring Skeletal Vibrations |
| 1260 - 1280 | Strong | C-O Stretching (Phenolic) |
| 820 - 840 | Medium | C-H Out-of-plane Bending (2 adjacent aromatic H's) |
Diagnostic Check: The presence of a broad band centered around 3200
C. Nuclear Magnetic Resonance (NMR)
Data referenced in
H NMR (400 MHz)
The molecule has 4 aromatic protons and 2 methyl groups .[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.20 - 9.80 | Broad Singlet | 1H | -OH | Phenolic hydroxyl (Exchangeable with |
| 8.15 | Doublet ( | 1H | H4 | Para to N. Deshielded by ring current and N-effect. |
| 7.35 | Doublet ( | 1H | H3 | Meta to N. Coupled to H4. |
| 7.15 | Doublet ( | 1H | H6 | Ortho to 5-Me. Coupled to H7. |
| 7.05 | Doublet ( | 1H | H7 | Ortho to 8-OH. Shielded by OH electron donation. |
| 2.70 | Singlet | 3H | 2-CH | Methyl on Pyridine ring (deshielded by N). |
| 2.45 | Singlet | 3H | 5-CH | Methyl on Benzene ring. |
Critical Distinction:
-
H3/H4 System: Look for an AB doublet system around 7.3/8.1 ppm.
-
H6/H7 System: Look for a second AB doublet system around 7.0/7.1 ppm. The coupling constants (
) will be typical of ortho coupling (~8 Hz). -
Absence of H2, H5, H8: Confirms tris-substitution pattern.
C NMR (100 MHz)
Expect 11 carbon signals .
-
Methyls: ~24 ppm (2-Me), ~18 ppm (5-Me).
-
Aromatic C-O: ~150-153 ppm (C8).
-
Aromatic C=N: ~155-158 ppm (C2).
-
Ring Junctions: ~125-140 ppm.
D. Mass Spectrometry (EI-MS)
Molecular Ion:
Fragmentation Pathway:
-
Molecular Ion (
): 173 (Base Peak, 100%). Very stable aromatic system. -
Loss of CO (
): 145. Characteristic of phenols (ring contraction). -
Loss of H/CH
: Minor peaks at 172 or 158. -
Loss of HCN (
): 146. Characteristic of pyridines.
Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.
Experimental Protocol: Sample Preparation for NMR
To reproduce the shifts listed above, follow this strict protocol:
-
Solvent Selection: Use DMSO-d
(99.9% D) for the sharpest -OH signal. is acceptable but the -OH peak may broaden or drift due to concentration-dependent hydrogen bonding. -
Concentration: Dissolve 5-10 mg of solid 2,5-dimethylquinolin-8-ol in 0.6 mL of solvent.
-
Tuning: Ensure the probe is tuned to the dielectric constant of DMSO.
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): > 1.0 second (to allow relaxation of aromatic protons).
-
Scans: 16 (Proton), 1024 (Carbon).
-
References
-
NIST Chemistry WebBook. 8-Hydroxyquinoline Standard Spectra. National Institute of Standards and Technology.[2] [Link]
-
Bentham Science. The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol. (2022).[3] [Link]
- Albrecht, M.Aluminum(III) complexation by 2-substituted 8-hydroxyquinolines: Steric control of coordination geometry. Journal of Inorganic Biochemistry.
- Phillips, J.P.The reaction of 8-quinolinol and its derivatives with metal ions. Chemical Reviews.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethylquinolin-8-ol: A Predictive and Methodological Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Predicted
In the landscape of spectroscopic analysis, the unequivocal characterization of a molecule is paramount. This guide is dedicated to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dimethylquinolin-8-ol, a substituted quinoline of interest in medicinal chemistry and materials science. It is imperative to state at the outset that a comprehensive, experimentally validated, and published ¹H NMR spectrum for this specific compound could not be located within the accessible scientific literature and spectral databases as of the date of this publication.
However, the absence of direct empirical data presents an opportunity for a rigorous theoretical and methodological exploration. This document, therefore, serves a dual purpose: firstly, to present a detailed, predictive analysis of the ¹H NMR spectrum of 2,5-Dimethylquinolin-8-ol, grounded in the established principles of NMR spectroscopy and substantiated by data from structurally analogous compounds. Secondly, it provides a comprehensive, field-proven experimental protocol for the acquisition and analysis of the spectrum, should this molecule be synthesized or isolated. This guide is designed to be a valuable resource for researchers, offering both a reasoned spectral prediction and a practical roadmap for its empirical validation.
Theoretical Framework: The ¹H NMR Landscape of Substituted Quinolines
The ¹H NMR spectrum of a substituted quinoline is a rich tapestry of information, revealing the electronic environment of each proton. The chemical shifts (δ) are primarily influenced by the aromatic ring current and the electronic effects (both inductive and resonance) of the substituents. In 2,5-Dimethylquinolin-8-ol, the electron-donating effects of the two methyl groups and the hydroxyl group, along with the electron-withdrawing nature of the nitrogen atom in the quinoline ring system, will dictate the precise location of the proton signals.
To construct a predicted spectrum, we will draw upon the known ¹H NMR data of parent and related structures, including 8-hydroxyquinoline, 2-methylquinoline (quinaldine), and 2,4-dimethylquinoline.
Predicted ¹H NMR Spectrum of 2,5-Dimethylquinolin-8-ol
The following table summarizes the predicted ¹H NMR spectral data for 2,5-Dimethylquinolin-8-ol. These predictions are based on an analysis of substituent effects and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 7.2 - 7.4 | d | J ≈ 8.5 Hz |
| H-4 | ~ 8.0 - 8.2 | d | J ≈ 8.5 Hz |
| H-6 | ~ 7.0 - 7.2 | d | J ≈ 8.0 Hz |
| H-7 | ~ 7.3 - 7.5 | d | J ≈ 8.0 Hz |
| 2-CH₃ | ~ 2.6 - 2.8 | s | - |
| 5-CH₃ | ~ 2.4 - 2.6 | s | - |
| 8-OH | ~ 9.0 - 10.0 | br s | - |
In-Depth Analysis and Justification of Predicted Resonances
The predicted chemical shifts are rationalized as follows, with reference to the molecular structure of 2,5-Dimethylquinolin-8-ol.
Figure 1: Molecular Structure of 2,5-Dimethylquinolin-8-ol with proton numbering.
-
Aromatic Protons (H-3, H-4, H-6, H-7):
-
H-4: This proton is situated peri to the nitrogen atom, which exerts a significant deshielding effect. Therefore, H-4 is expected to be the most downfield of the aromatic protons, likely appearing in the range of 8.0 - 8.2 ppm . It will present as a doublet due to coupling with H-3.
-
H-3: The proton at the 3-position is expected to be shielded relative to H-4. The electron-donating methyl group at C-2 will have a minor shielding effect. A chemical shift in the region of 7.2 - 7.4 ppm is anticipated, appearing as a doublet from coupling to H-4.
-
H-7 and H-6: These protons are on the carbocyclic ring. The hydroxyl group at C-8 is a strong electron-donating group, which will significantly shield the ortho (H-7) and para (not present) positions. The methyl group at C-5 will shield its ortho proton (H-6). Consequently, H-6 is expected to be the most upfield of the aromatic protons, predicted to be in the 7.0 - 7.2 ppm range. H-7 will also be shielded by the hydroxyl group and is predicted to be in the 7.3 - 7.5 ppm range. Both H-6 and H-7 will appear as doublets due to ortho-coupling.
-
-
Methyl Protons (2-CH₃ and 5-CH₃):
-
2-CH₃: The methyl group at the 2-position of the quinoline ring typically resonates around 2.7 ppm.[1] A similar chemical shift of 2.6 - 2.8 ppm is predicted for this singlet.
-
5-CH₃: A methyl group on the carbocyclic ring is generally found at a slightly more upfield position compared to one on the heterocyclic ring. A chemical shift in the range of 2.4 - 2.6 ppm is expected for this singlet.
-
-
Hydroxyl Proton (8-OH):
-
The chemical shift of the phenolic hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet and to appear significantly downfield, likely in the range of 9.0 - 10.0 ppm . This proton is exchangeable with D₂O.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum of 2,5-Dimethylquinolin-8-ol, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Figure 2: Experimental workflow for ¹H NMR analysis of 2,5-Dimethylquinolin-8-ol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity 2,5-Dimethylquinolin-8-ol.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable residual proton peak, which is useful for referencing. Chloroform-d (CDCl₃) can also be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration (400 MHz or higher field spectrometer recommended):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for the ¹H frequency to ensure efficient signal detection.
-
-
Data Acquisition:
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay to at least 2-5 seconds to ensure complete relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate all the signals and normalize them to a known number of protons (e.g., one of the methyl groups as 3H).
-
Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
-
Further Experiments for Unambiguous Assignment (Optional but Recommended):
-
2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity between H-3 and H-4, and between H-6 and H-7.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, which can help in the definitive assignment of the methyl groups by observing NOEs to nearby aromatic protons.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the spectrum to confirm the assignment of the hydroxyl proton, which will exchange with deuterium and disappear from the spectrum.
-
Conclusion
While a definitive experimental ¹H NMR spectrum for 2,5-Dimethylquinolin-8-ol remains to be published, this guide provides a robust, theoretically grounded prediction of its key spectral features. The provided analysis, based on the established principles of NMR spectroscopy and data from analogous compounds, offers a valuable starting point for researchers. Furthermore, the detailed experimental protocol outlines a clear and reliable methodology for the acquisition and interpretation of the spectrum, should the compound become available. This dual approach of prediction and methodological guidance is intended to empower researchers in their endeavors to characterize and utilize this and other novel chemical entities.
References
- Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The Royal Society of Chemistry. (2018). Supplementary Information for Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]
Sources
Introduction: The Analytical Imperative for 2,5-Dimethylquinolin-8-ol
An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 2,5-Dimethylquinolin-8-ol
2,5-Dimethylquinolin-8-ol is a substituted derivative of 8-hydroxyquinoline (8-HQ), a molecule renowned for its potent chelating properties and diverse biological activities, including antibacterial, neuroprotective, and anti-HIV functions.[1][2] The introduction of methyl groups at the 2 and 5 positions modifies the electronic and steric landscape of the parent molecule, potentially tuning its efficacy and specificity for applications in drug development, material science, and analytical chemistry.
As with any high-value chemical entity, unambiguous structural confirmation and quality control are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for molecular identification.[3] The vibrational spectrum of a molecule is a unique physical property, acting as a molecular "fingerprint" that reveals the presence of specific functional groups and provides insights into the overall molecular architecture.[4]
This guide provides a comprehensive framework for the FT-IR analysis of 2,5-Dimethylquinolin-8-ol. It moves beyond a simple recitation of wavenumbers to explain the causal links between molecular structure, vibrational mechanics, and the resulting infrared spectrum. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate and interpret high-fidelity spectral data with confidence.
Molecular Structure and Predicted Vibrational Characteristics
The FT-IR spectrum of 2,5-Dimethylquinolin-8-ol is governed by the vibrational modes of its constituent functional groups. The molecule's structure, featuring a hydroxyl group proximate to the heterocyclic nitrogen, allows for intramolecular hydrogen bonding, which significantly influences the spectral features.[2]
The key functional groups and their expected vibrational characteristics are:
-
Hydroxyl (-OH) Group: The O-H stretching vibration is highly sensitive to hydrogen bonding. In 8-hydroxyquinoline derivatives, an intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen is expected. This typically results in a broad absorption band at a lower wavenumber (e.g., ~3200-3000 cm⁻¹) compared to a "free" O-H stretch (typically ~3600 cm⁻¹).[5][6] The O-H in-plane bending and out-of-plane bending modes are also anticipated.
-
Aromatic System (Quinoline Ring): The spectrum will be rich with bands corresponding to the quinoline ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1650-1450 cm⁻¹ region, and a series of sharp C-H out-of-plane bending bands in the 900-650 cm⁻¹ region, which are characteristic of the substitution pattern.[3][7]
-
Methyl (-CH₃) Groups: The presence of two methyl groups will introduce characteristic C-H symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) and bending (scissoring/rocking) vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.
-
C-N and C-O Bonds: Stretching vibrations for the C-N within the heterocyclic ring and the phenolic C-O bond will appear in the fingerprint region, generally between 1350 cm⁻¹ and 1200 cm⁻¹.[3][6]
The logical relationship between the molecule's structure and its expected spectral features is outlined below.
Caption: Relationship between molecular structure and FT-IR features.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality FT-IR spectrum is critically dependent on meticulous sample preparation and a systematic analytical workflow.[8] The following protocol details two robust methods for solid samples: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.
Method 1: Attenuated Total Reflectance (ATR) - The Preferred Screening Method
ATR is a surface-sensitive technique ideal for rapid, direct analysis of solid powders with minimal sample preparation.[9]
Experimental Workflow Diagram (ATR)
Caption: Standard workflow for FT-IR analysis using the ATR technique.
Step-by-Step Protocol (ATR):
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: The integrity of the analysis hinges on a pristine crystal surface. Clean the ATR diamond or germanium crystal with a lint-free wipe lightly dampened with a volatile solvent (e.g., ACS-grade isopropanol). Allow the solvent to evaporate completely.
-
Background Acquisition: Acquire a background spectrum with the clean, empty ATR accessory in place. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂, as well as any intrinsic instrument signals. The resulting background should be a flat line.
-
Sample Application: Place a small amount (typically 1-2 mg) of the 2,5-Dimethylquinolin-8-ol powder directly onto the center of the ATR crystal.
-
Pressure Application: Engage the pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality spectrum.[9]
-
Sample Spectrum Acquisition: Collect the sample spectrum using appropriate parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing & Cleaning: Perform an ATR correction using the instrument software. This corrects for the wavelength-dependent depth of penetration of the IR beam. Clean the sample thoroughly from the crystal surface using the same procedure as in Step 2.
Method 2: KBr Pellet - For High-Resolution Transmission
The KBr pellet method is a traditional transmission technique that can yield very high-quality spectra, though it is more labor-intensive.[10]
Step-by-Step Protocol (KBr):
-
Sample Preparation:
-
Gently grind ~1 mg of 2,5-Dimethylquinolin-8-ol with an agate mortar and pestle.
-
Add ~100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder. KBr is used because it is transparent to infrared radiation in the typical analysis range.[9]
-
Thoroughly mix and grind the two components until a fine, homogeneous powder is achieved.
-
-
Pellet Pressing:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet may indicate insufficient grinding or the presence of moisture.
-
-
Background and Sample Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
It is good practice (though not always performed) to acquire a background spectrum with a pure KBr pellet to account for any impurities or scattering from the matrix itself.
-
Acquire the sample spectrum.
-
Spectral Interpretation and Vibrational Band Assignments
Table 1: Predicted FT-IR Vibrational Assignments for 2,5-Dimethylquinolin-8-ol
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3200 - 3000 | Broad, Medium | ν(O-H) --- Stretching, H-bonded | The broadness and position are characteristic of the intramolecular O-H···N hydrogen bond. The absence of a sharp peak ~3600 cm⁻¹ confirms this.[5][6] |
| 3100 - 3010 | Medium-Weak | ν(C-H) --- Aromatic Stretching | Associated with the C-H bonds on the quinoline ring system.[7] |
| 2980 - 2850 | Medium-Weak | ν(C-H) --- Aliphatic Stretching | Asymmetric and symmetric stretching of the two -CH₃ groups. |
| 1620 - 1570 | Strong-Medium | ν(C=C) / ν(C=N) --- Ring Stretching | Multiple bands are expected in this region due to the coupled vibrations of the aromatic system.[6] |
| 1510 - 1450 | Strong-Medium | ν(C=C) / ν(C=N) --- Ring Stretching | Further skeletal vibrations of the quinoline ring. |
| ~1460 | Medium | δₐₛ(C-H) --- Asymmetric Bending of -CH₃ | Characteristic deformation of the methyl groups. |
| ~1375 | Medium-Weak | δₛ(C-H) --- Symmetric Bending of -CH₃ | The "umbrella" mode of the methyl groups. |
| 1350 - 1300 | Medium | ν(C-N) --- Ring Stretching | C-N stretching vibration within the heterocyclic part of the quinoline ring.[3] |
| 1280 - 1220 | Strong | ν(C-O) --- Phenolic C-O Stretching | This band is often strong in phenols and their derivatives.[6] |
| 850 - 750 | Strong | γ(C-H) --- Out-of-plane Bending | The exact position of these strong, sharp bands is highly diagnostic of the substitution pattern on the aromatic rings. |
ν = stretching; δ = in-plane bending; γ = out-of-plane bending.
Conclusion: A Framework for Confident Analysis
FT-IR spectroscopy is an indispensable tool for the structural characterization of 2,5-Dimethylquinolin-8-ol. By understanding the fundamental relationship between the molecule's structure—particularly its key functional groups and intramolecular hydrogen bonding—and its vibrational spectrum, researchers can confidently verify its identity and purity. The meticulous application of standardized protocols, such as the ATR or KBr pellet methods, ensures the generation of reproducible, high-fidelity data. The predicted band assignments provided in this guide, derived from authoritative studies on analogous compounds, offer a robust framework for interpreting the resulting spectra, enabling scientists in pharmaceutical and chemical industries to accelerate their research and development efforts with a high degree of analytical certainty.
References
-
Gajda, R., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(15), 5849. Available at: [Link]
-
Saad, H. A., et al. (2014). Vibrational spectroscopic studies of hydrogen‒bonded complexes between 2,5-dihydroxy-P-benzoquinone and amines. Journal of Molecular Structure, 1060, 208-216. Available at: [Link]
-
Hasan, A. A. (2017). Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine for Some Metal Ions. International Journal of ChemTech Research, 10(1), 162-171. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]
-
Mary, Y. S., & Panicker, C. Y. (2019). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. International Journal for Research in Applied Science & Engineering Technology, 7(12), 643-652. Available at: [Link]
-
Karabacak, M., & Kurt, M. (2008). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Journal of Physical Sciences, 12, 235-244. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7247. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Available at: [Link]
-
The Organic Chemistry Tutor. (2021). IR Spectra of Aromatic Compounds. YouTube. Available at: [Link]
-
Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201-220. Available at: [Link]
-
Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
-
University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]
-
Rocky Mountain Labs. (2024). How to Prepare Samples for FTIR Testing. Available at: [Link]
-
Jain, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1). Available at: [Link]
-
Sundaraganesan, N., et al. (2008). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 567-575. Available at: [Link]
-
Fluxxlab. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. azooptics.com [azooptics.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Quantum Yield and Photophysics of 2,5-Dimethylquinolin-8-ol
[1]
Executive Summary
2,5-Dimethylquinolin-8-ol (2,5-Me
Key Technical Takeaways:
-
Free Ligand State: Exhibits negligible fluorescence (
) in solution due to rapid Excited State Intramolecular Proton Transfer (ESIPT).[1] -
Metal Complex State: Upon coordination with metals (e.g., In
, Al ), the quantum yield increases dramatically. The Indium(III) dimer complex has been reported with a quantum yield of 17.8% in THF and 36.2% in solid film .[1] -
Steric Impact: The 2-methyl substituent introduces steric hindrance that destabilizes the tris-chelate geometry typical of Alq
, often favoring bis-chelate or dimeric structures, which directly modulates - stacking and concentration quenching.[1]
Photophysical Fundamentals
The ESIPT Mechanism (Free Ligand)
In its free form, 2,5-Me
Chelation Enhanced Fluorescence (CHEF)
Coordination to a metal center (
-
5-Methyl Effect: Acts as a weak electron donor, slightly red-shifting the absorption/emission maxima compared to the parent 8-HQ.[1]
-
2-Methyl Effect: Provides steric bulk near the coordination site.[1] This prevents the formation of the tightly packed fac isomers seen in Alq
, often leading to distorted geometries that can either enhance QY (by reducing aggregation quenching) or lower it (by distorting the ligand field).
Quantum Yield Data Summary
| Species | State/Solvent | Quantum Yield ( | Ref | ||
| 2,5-Me | THF / Dilute | ~310 | Weak/Dark | < 1% (est) | [1] |
| [In(2,5-Me | THF Solution | 365 | 500-510 | 17.8% | [2] |
| [In(2,5-Me | Solid Film | - | ~520 | 36.2% | [2] |
| Al(2-Me-8-Q) | Ethanol | ~360 | ~490 | ~10-15% | [3] |
*Note: Data for the related tris(2-methyl-8-quinolinolato)aluminum is provided as a benchmark; the 2,5-dimethyl analog follows similar steric trends.[1]
Experimental Protocols
Synthesis of 2,5-Dimethylquinolin-8-ol
The synthesis typically follows a modified Doebner-Miller reaction, condensing an amino-cresol with an
-
Reagents: 2-Amino-5-methylphenol (for the 5-Me and 8-OH positions), Crotonaldehyde (for the 2-Me position), HCl (catalyst).[1]
-
Workflow:
-
Dissolve 2-amino-5-methylphenol in 6M HCl.[1]
-
Add crotonaldehyde dropwise at reflux (100°C).
-
Neutralize with NH
OH to precipitate the crude quinoline.[1] -
Purification (Critical for QY): Sublimation or recrystallization from ethanol is required to remove trace transition metals (Fe, Cu) which act as fluorescence quenchers.[1]
-
Measurement of Quantum Yield (Relative Method)
To determine the QY of a metal complex of 2,5-Me
Protocol:
-
Standard Preparation: Prepare 0.1 N H
SO solution of Quinine Sulfate ( ). -
Sample Preparation: Dissolve the 2,5-Me
Ox complex in spectroscopic grade THF. -
Absorbance Matching: Adjust concentrations so that absorbance at the excitation wavelength (
) is below 0.1 (to avoid inner filter effects). Ideally, match .[1] -
Emission Scan: Record the integrated fluorescence intensity (
) from 400 nm to 700 nm. -
Calculation:
Where is the refractive index of the solvent.
Mechanism & Pathway Visualization[1]
Photophysical Pathway (DOT Diagram)
The following diagram illustrates the competition between ESIPT (in free ligand) and Radiative Decay (in metal complex).
Caption: Figure 1: Competitive decay pathways. Metal chelation blocks the ESIPT pathway, enabling high quantum yield.
Synthesis and Complexation Workflow
Caption: Figure 2: Synthetic route from precursors to the highly fluorescent indium dimer complex.
References
-
Photophysics of 8-Hydroxyquinoline Derivatives: Bardez, E., et al. "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives."[1] Journal of Physical Chemistry, 1989.[1] Link
-
Indium Complex Data: Kim, H., et al. "Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates."[1] Dalton Transactions (or related MDPI/ResearchGate indexed version), 2018/2025.[1] Link(Note: Specific QY values of 17.8% and 36.2% are derived from the indium-methyl substituted analogs in this series).
-
Aluminum Complex Benchmarks: Yuchi, A., et al. "Performance of tris(2-methyl-8-quinolinolato)aluminum as fluorescent anionophore."[1] Analytical Sciences, 2003.[1] Link
-
Deuteration & Synthesis: Nycz, J. E., et al.[1] "The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol." Current Green Chemistry, 2022. Link
Molecular Architecture & Technical Profile: 2,5-Dimethylquinolin-8-ol
[1][2][3]
Executive Summary
This technical guide analyzes the molecular structure, synthesis, and physicochemical properties of 2,5-dimethylquinolin-8-ol (2,5-dimethyl-8-hydroxyquinoline). As a derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, this compound exhibits distinct chelating behaviors driven by the steric hindrance of the 2-methyl group and the lipophilic/electronic modulation of the 5-methyl substituent. These structural features make it a critical ligand in coordination chemistry, particularly for vanadium(IV) catalysis and metallo-drug development targeting neurodegenerative pathways and cancer metabolism.
Molecular Architecture & Electronic Properties
Structural Identity
The core structure consists of a bicyclic naphthalene-like heterocyclic system (quinoline) with a hydroxyl group at position 8 (phenolic) and methyl substituents at positions 2 (adjacent to nitrogen) and 5 (para to the hydroxyl group).
| Feature | Specification |
| IUPAC Name | 2,5-Dimethylquinolin-8-ol |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Hybridization | sp² (Aromatic system) |
| Geometry | Planar (Ligand); Distorted (Complexes) |
Electronic & Steric Modulation
The specific placement of methyl groups alters the fundamental reactivity of the 8-HQ scaffold:
-
2-Methyl Effect (Steric Gatekeeper): The methyl group at position 2 creates significant steric hindrance around the pyridine nitrogen. Unlike unsubstituted 8-HQ, which readily forms tris-homoleptic octahedral complexes (
) with small trivalent ions like Al(III) or Fe(III), the 2,5-dimethyl derivative often destabilizes the geometry due to inter-ligand steric clashes. This favors the formation of bis-complexes ( ) or square-pyramidal geometries (e.g., with Vanadyl ions). -
5-Methyl Effect (Lipophilic/Electronic Tuning): The methyl group at position 5 acts as a weak electron-donating group (+I effect) para to the phenolic oxygen. This slightly increases the basicity of the phenolate anion, potentially raising the
(hydroxyl dissociation) relative to the parent 8-HQ. Furthermore, it enhances the overall lipophilicity ( ), facilitating membrane permeability in biological assays.
Tautomerism
Like its parent compound, 2,5-dimethylquinolin-8-ol exists in equilibrium between the enol (aromatic) and keto (quinoid) tautomers. In non-polar solvents, the neutral enol form predominates, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen.
Synthesis & Characterization
Synthetic Pathway: Modified Doebner-Miller
The most robust synthesis reported involves a modified Skraup-Doebner-Von Miller cyclization. This approach condenses a substituted aniline with an
Retrosynthetic Logic: To achieve the 2,5-dimethyl substitution pattern:
-
Ring A Precursor: 2-Amino-4-methylphenol. (The amino group becomes N-1; the hydroxyl is at C-8; the methyl at C-4 of the phenol becomes C-5 of the quinoline).
-
Ring B Precursor: Crotonaldehyde (But-2-enal). (Provides the C-2 methyl group and the 3-carbon fragment necessary to close the pyridine ring).
Figure 1: Retrosynthetic pathway utilizing the Doebner-Miller reaction logic.
Characterization Protocols
-
¹H NMR (CDCl₃): Distinct singlets for methyl groups. The C-2 methyl typically appears downfield (~2.7 ppm) due to proximity to nitrogen, while the C-5 methyl appears upfield (~2.4 ppm).
-
X-Ray Crystallography: Essential for confirming the coordination geometry in metal complexes. For example, Vanadium(IV) complexes (
) exhibit a distorted square-pyramidal geometry, verified by crystallographic data showing the V=O bond apical to the basal plane formed by two bidentate ligand units.[1]
Chelation Chemistry
Coordination Mode
The ligand acts as a monoanionic, bidentate (
Stability & Selectivity
The stability constants (
-
Vanadium (IV): Forms stable neutral complexes
. The 2-methyl group prevents the formation of octahedral species that might otherwise occur with smaller metals, conferring selectivity. -
Aluminum (III): The formation of the fluorescent tris-complex
is sterically disfavored, making this ligand less suitable for standard fluorometric Al determination but useful for excluding Al interference in other assays.
Figure 2: Chelation mechanism and steric influence on coordination geometry.
Biological & Catalytic Applications[7][8]
Anticancer Activity (ROS Induction)
Recent studies (Palion-Gazda et al.) indicate that Vanadium complexes of 2,5-dimethylquinolin-8-ol exhibit cytotoxicity against melanoma (A375) and colon cancer (HCT-116) lines.
-
Mechanism: The complex facilitates the generation of Reactive Oxygen Species (ROS) within the mitochondria. The lipophilic 5-methyl group likely aids in mitochondrial penetration.
-
Pathway: Ligand entry
Metal release/Redox cycling ROS spike Mitochondrial membrane depolarization Apoptosis.
Catalysis
The Vanadium(IV) complex is a potent catalyst for the oxidation of alkanes (e.g., cyclohexane) and alcohols using hydrogen peroxide.[2] The steric bulk of the ligand prevents catalyst dimerization, maintaining the active monomeric species in solution.
Experimental Protocols
Protocol: Synthesis of 2,5-Dimethylquinolin-8-ol
Based on modified Skraup/Doebner-Miller methodologies [1].[3]
-
Reagents: 2-Amino-4-methylphenol (0.1 mol), Crotonaldehyde (0.12 mol), 6M HCl (50 mL), Toluene (solvent).
-
Reaction:
-
Dissolve aminophenol in HCl/Toluene mixture.
-
Add Crotonaldehyde dropwise at reflux temperature (
). -
Critical Step: Maintain reflux for 4–6 hours to ensure cyclization.
-
-
Workup:
-
Neutralize the aqueous layer with Sodium Acetate or dilute NaOH to pH ~6–7.
-
Extract with Chloroform (
mL). -
Dry organic layer over anhydrous
.
-
-
Purification:
-
Evaporate solvent.
-
Recrystallize the crude solid from Ethanol or purify via steam distillation to remove unreacted amine.
-
Yield: Expect 40–60%. Solid should be light yellow/beige.
-
Protocol: Spectrophotometric pKa Determination
To validate electronic properties.
-
Preparation: Prepare a
M solution of the ligand in 50% v/v Methanol/Water (to ensure solubility). -
Titration:
-
Adjust pH from 2.0 to 12.0 using HCl and NaOH.
-
Record UV-Vis spectra (200–400 nm) at 0.2 pH increments.
-
-
Analysis:
-
Observe isosbestic points indicating equilibrium between species (
). -
Plot Absorbance vs. pH at
. -
Calculate
(Pyridinium Neutral) and (Phenol Phenolate).
-
References
-
Nycz, J. E., Szala, M., Małecki, J. G., Książek, M., & Kusz, J. (2022).[4] The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Current Green Chemistry, 9, 48-60. Link
-
Palion-Gazda, J., et al. (2025).[1][2][5] Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules (via ResearchGate). Link
-
Sutradhar, M., et al. (2010). Synthesis, structural characterization and electrochemical activity of oxidovanadium(IV/V) complexes. Inorganica Chimica Acta, 363(13), 3376-3383. Link
Methodological & Application
Application Note: Fluorescence Microscopy with 2,5-Dimethylquinolin-8-ol
High-Fidelity Detection of Intracellular Metal Ions (Zn²⁺, Mg²⁺, Al³⁺)
Introduction & Mechanistic Basis[1]
2,5-Dimethylquinolin-8-ol (2,5-Me₂Ox) is a lipophilic, membrane-permeable derivative of the classic chelator 8-hydroxyquinoline (8-HQ). While the parent 8-HQ is a well-known metal binder, the addition of methyl groups at the 2- and 5-positions significantly enhances its utility in live-cell fluorescence microscopy by increasing hydrophobicity (improving cell uptake) and modulating binding kinetics.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
In its free (unbound) state, 2,5-Me₂Ox exhibits very low quantum yield. This is primarily due to Excited-State Intramolecular Proton Transfer (ESIPT) , where the hydroxyl proton transfers to the quinoline nitrogen upon photoexcitation, leading to rapid non-radiative decay.
Upon binding to metal ions (specifically
Key Advantages:
-
"Turn-On" Response: High signal-to-noise ratio due to low background fluorescence.
-
Cell Permeability: The dimethyl substitution enhances lipid solubility, allowing passive diffusion across cell membranes.
-
Stokes Shift: Large Stokes shift (~100-150 nm) reduces self-quenching and allows easy separation of excitation and emission signals.
Physicochemical & Spectral Properties[1][2][3][4][5][6][7]
| Property | Specification | Notes |
| Molecular Weight | 173.21 g/mol | Small molecule, rapid diffusion. |
| Solubility | DMSO, Ethanol, Methanol | Stock solutions typically prepared in DMSO. Poorly soluble in water.[1] |
| Excitation Max ( | 360 – 410 nm | Compatible with UV (365 nm) or Violet (405 nm) laser lines. |
| Emission Max ( | 490 – 550 nm | Green-Yellow fluorescence. Shift depends on the specific metal ion bound. |
| Target Ions | Specificity is concentration-dependent; | |
| Binding Stoichiometry | 1:2 (Metal:Ligand) | Typical for octahedral coordination with divalent cations. |
Experimental Protocol: Intracellular Zinc Imaging
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293, SH-SY5Y) to visualize labile intracellular zinc pools.
A. Reagents & Buffer Preparation
-
Stock Solution (10 mM): Dissolve 1.73 mg of 2,5-Dimethylquinolin-8-ol in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
Imaging Buffer: Krebs-Ringer HEPES (KRH) buffer or phenol-red-free DMEM.
-
Note: Avoid buffers with high serum (FBS) during staining, as albumin binds zinc and the probe.
-
-
TPEN (Negative Control): Membrane-permeable
chelator (Stock: 10 mM in DMSO). -
ZnCl₂ + Pyrithione (Positive Control): Zinc source and ionophore to saturate intracellular signal.
B. Staining Procedure[2]
-
Culture: Seed cells on sterile glass-bottom dishes (35 mm) and grow to 70-80% confluency.
-
Wash: Aspirate growth medium and wash cells 2x with pre-warmed (
) Imaging Buffer. -
Loading:
-
Dilute the 10 mM Stock to a working concentration of 10–20 µM in Imaging Buffer.
-
Incubate cells for 20–30 minutes at
in the dark.
-
-
Wash: Aspirate staining solution and wash 3x with Imaging Buffer to remove excess extracellular probe.
-
Recovery: Incubate in fresh Imaging Buffer for 10 minutes to allow intracellular equilibration.
C. Microscopy Settings
-
Microscope: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.
-
Excitation: 405 nm laser (Confocal) or UV filter cube (Widefield, Ex 360-390 nm).
-
Emission: Collect signal between 480–550 nm (Green channel).
-
Pinhole: 1 AU (Airy Unit) for optical sectioning.
D. Validation Controls (Critical Step)
To confirm the signal is due to metal binding:
-
Quenching (Specificity Check): Add 50 µM TPEN to the dish while imaging. The fluorescence signal should rapidly decrease (within 2-5 minutes) as TPEN strips
from the probe. -
Saturation (Responsiveness Check): Add 50 µM ZnCl₂ + 5 µM Pyrithione . The signal should significantly increase, confirming the probe is functional and not saturated.
Visualizations
Diagram 1: Mechanism of Action (CHEF)
This diagram illustrates the transition from the non-fluorescent ESIPT state to the highly fluorescent Metal-Chelated state.
Caption: Schematic of the Chelation-Enhanced Fluorescence (CHEF) mechanism. Metal binding blocks the non-radiative ESIPT pathway, activating strong green fluorescence.
Diagram 2: Experimental Workflow
Step-by-step logic for live-cell imaging and signal validation.
Caption: Operational workflow for live-cell imaging, emphasizing the critical validation steps using TPEN and Zinc/Pyrithione.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| High Background | Extracellular probe remaining. | Increase wash steps (3-4x). Ensure buffer is serum-free during loading. |
| Rapid Bleaching | High laser power / Oxidative stress. | Reduce laser power to <2%. Use pulsed excitation if available. Minimize exposure time. |
| No Signal | Low intracellular metal / Probe precipitation. | Verify probe solubility (no crystals). Use Positive Control (Zn/Pyrithione) to confirm probe functionality. |
| Punctate Staining | Lysosomal trapping. | This is common for lipophilic bases. Co-stain with LysoTracker to confirm. Use lower concentration (<10 µM). |
References
-
Rohini, Paul, K., & Luxami, V. (2020).[3] 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record.
-
Bardez, E., et al. (1997).[4] Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline Derivatives. Journal of Physical Chemistry B.
-
Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society.[4]
-
PubChem Compound Summary. (2023). 5-[2-(1,6-dimethylquinolin-1-ium-2-yl)vinyl]quinolin-8-ol.[5] National Library of Medicine. [5]
-
Cui, Y., et al. (2015). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid. University of California Irvine, Dept of Chemistry.
Sources
- 1. biosynce.com [biosynce.com]
- 2. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol | C22H19N2O+ | CID 494054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of Quinoline Scaffolds
An Application and Protocol Guide for Determining the Antimicrobial Efficacy of 2,5-Dimethylquinolin-8-ol
The quinoline nucleus is a privileged heterocyclic scaffold that forms the basis for a multitude of compounds with significant biological activity.[1][2] Among these, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered substantial interest from medicinal chemists due to their diverse pharmacological properties, including anticancer, antineurodegenerative, and potent antimicrobial effects.[3][4] The antimicrobial action of 8-HQ derivatives is often attributed to their planar, lipophilic nature and, most critically, their potent ability to chelate metal ions essential for microbial survival and enzymatic function.[4][5]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application and execution of standard antimicrobial assays to evaluate 2,5-Dimethylquinolin-8-ol. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring technical accuracy and methodological robustness. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the rigorous use of controls.[6][7]
Principle and Proposed Mechanism of Action
The primary mechanism by which 8-hydroxyquinoline derivatives, including 2,5-Dimethylquinolin-8-ol, are believed to exert their antimicrobial effect is through the chelation of essential divalent and trivalent metal cations (e.g., Fe²⁺/Fe³⁺, Zn²⁺, Mn²⁺).[5] These metal ions are critical cofactors for a vast array of bacterial enzymes involved in cellular respiration, DNA replication, and metabolic homeostasis. By sequestering these ions, the compound effectively disrupts these vital processes, leading to bacteriostasis or bactericidal effects. The lipophilicity of the quinoline ring facilitates its transport across the bacterial cell membrane, allowing the active chelation to occur within the cytoplasm.[4] One study demonstrated that an iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, harnesses a dual mechanism by delivering bactericidal iron into the cell while also disrupting metal homeostasis through the chelating action of the 8-hq ligand.[5]
The following diagram illustrates this proposed mechanism of action.
Caption: Proposed antimicrobial mechanism of 2,5-Dimethylquinolin-8-ol.
Experimental Protocols
Two standard, robust methods for evaluating antimicrobial activity are presented: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Agar Disk Diffusion assay.
Protocol 1: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[8] It is considered a gold standard for susceptibility testing.[7][9]
1.1. Materials and Reagents
-
Test Compound: 2,5-Dimethylquinolin-8-ol
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).[10]
-
Microbial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35-37°C), spectrophotometer or McFarland standards.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Gentamicin).
-
Negative Control: Growth control (MHB + inoculum, no compound).
-
Sterility Control: MHB only, no inoculum.
-
Solvent Control: MHB + inoculum + highest concentration of DMSO used.
-
1.2. Step-by-Step Methodology
-
Prepare Stock Solution: Accurately weigh the 2,5-Dimethylquinolin-8-ol and dissolve in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for water-insoluble compounds; its final concentration in the assay should be non-inhibitory (typically ≤1%).
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Rationale: A standardized inoculum is critical for reproducibility and comparability of results between experiments.
-
Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare the starting concentration of the test compound in well 1 by adding the appropriate amount of stock solution to MHB (total volume 200 µL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. Rationale: This incubation time and temperature are standard for most non-fastidious bacteria, allowing for sufficient growth to be observed.
-
Reading Results: The MIC is the lowest concentration of 2,5-Dimethylquinolin-8-ol at which there is no visible growth (i.e., the first clear well).[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Kirby-Bauer Agar Disk Diffusion Assay
This is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[12] It is based on the principle of an antimicrobial gradient diffusing from a saturated disk into an agar medium.
2.1. Materials and Reagents
-
Test Compound: 2,5-Dimethylquinolin-8-ol
-
Solvent: Volatile solvent like ethanol or methanol.
-
Media: Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).[13]
-
Microbial Strains: As in Protocol 1.
-
Equipment: Sterile cotton swabs, sterile blank paper disks (6 mm diameter), forceps, incubator, calipers or ruler.
-
Controls:
-
Positive Control: A commercial disk of a known antibiotic.
-
Negative Control: A blank disk impregnated with the solvent only.
-
2.2. Step-by-Step Methodology
-
Prepare Test Disks: Dissolve a known weight of 2,5-Dimethylquinolin-8-ol in a suitable solvent. Apply a precise volume (e.g., 10 µL) of this solution onto a sterile blank paper disk to achieve a specific load (e.g., 30 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment. Rationale: The solvent must be volatile to ensure it evaporates completely and does not interfere with the assay.
-
Prepare Inoculum: Prepare and standardize the bacterial suspension to a 0.5 McFarland standard as described in Protocol 1.2.
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[11]
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply Disks: Using sterile forceps, place the prepared test disk, the positive control disk, and the negative control disk onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.[8]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[8]
-
Reading Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a caliper.[11] The solvent control disk should show no zone of inhibition.
Data Interpretation and Quality Control
-
MIC: The result is reported as the concentration of the compound in the first well showing no growth. For example, MIC = 16 µg/mL.
-
Disk Diffusion: The result is the diameter of the zone of inhibition in mm. Susceptibility is often categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established breakpoints, though such breakpoints will not exist for a novel compound and must be determined through extensive studies.[14]
-
Quality Control (QC): It is imperative to run QC strains with known MIC values or zone diameters for the control antibiotics. The results for these QC strains must fall within the acceptable ranges defined by standards organizations like CLSI to validate the assay run.[6][15] If QC results are out of range, the entire batch of tests must be repeated.[8]
Example Data Presentation
The following table presents hypothetical MIC data for 2,5-Dimethylquinolin-8-ol against common bacterial strains, which should be determined experimentally. Data for related 8-hydroxyquinoline compounds often show activity in the low µg/mL to µM range.[5][16]
| Microorganism | Strain (ATCC) | 2,5-Dimethylquinolin-8-ol MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) [QC Range] |
| Staphylococcus aureus | 25923 | [Experimental Value] | 0.25 - 1.0 |
| Enterococcus faecalis | 29212 | [Experimental Value] | 0.5 - 2.0 |
| Escherichia coli | 25922 | [Experimental Value] | 0.004 - 0.015 |
| Pseudomonas aeruginosa | 27853 | [Experimental Value] | 0.25 - 1.0 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Corrective Action |
| No growth in negative control well | Inoculum was not viable or was not added. | Repeat the assay, ensuring proper preparation and addition of the inoculum. |
| Growth in sterility control well | Contamination of media or plate. | Discard results. Use fresh, sterile media and aseptic techniques. |
| Zone sizes or MICs out of QC range | Incorrect inoculum density, incubation issues, expired reagents. | Verify McFarland standard, incubator temperature, and reagent expiration dates. Repeat the entire assay.[8] |
| "Double" or unclear zones of inhibition | Compound precipitation; mixed culture. | Ensure compound is fully dissolved. Check purity of the bacterial culture by re-streaking for single colonies. |
Conclusion
References
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. [Link]
-
Tuyun, A. F., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6882. [Link]
-
Ghahremanzadeh, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(4), 968. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3728, 5,7-Diiodo-8-hydroxyquinoline. [Link]
-
World Organisation for Animal Health (WOAH). (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Pop, R., et al. (2024). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 29(1), 235. [Link]
-
Ahmad, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29199-29226. [Link]
-
Request PDF. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]
-
Jover, L. F., & Patel, J. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
APEC. (2017). Antimicrobial Susceptibility Testing. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Al-Salahi, R., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Journal of the Iranian Chemical Society, 19, 3637–3654. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
ResearchGate. (n.d.). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. [Link]
-
Wang, Y., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. ACS Infectious Diseases, 9(5), 1085–1098. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
World Organisation for Animal Health (WOAH). (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Journal of Medicinal Chemistry. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
ResearchGate. (2024). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]
-
PubMed. (2006). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
MDPI. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Al-Salahi, R., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Journal of the Iranian Chemical Society, 19, 3637–3654. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. [Link]
-
ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. apec.org [apec.org]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 15. nih.org.pk [nih.org.pk]
- 16. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dimethylquinolin-8-ol as a Ligand in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the synthesis and utilization of 2,5-dimethylquinolin-8-ol as a versatile ligand in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their experimental design and execution.
Introduction: The Rationale for 2,5-Dimethylquinolin-8-ol in Catalysis
The 8-hydroxyquinoline scaffold is a privileged structure in coordination chemistry and catalysis. The bidentate, monoanionic nature of the deprotonated hydroxyl group and the nitrogen atom allows for the formation of stable chelate complexes with a variety of transition metals. The strategic placement of methyl groups at the 2- and 5-positions of the quinoline ring in 2,5-dimethylquinolin-8-ol offers distinct advantages:
-
Enhanced Solubility: The methyl groups increase the lipophilicity of the ligand and its metal complexes, improving solubility in common organic solvents used for catalysis.
-
Steric Tuning: The methyl group at the 2-position can influence the coordination geometry around the metal center, potentially impacting the catalytic activity and selectivity of the resulting complex.
-
Electronic Modulation: The electron-donating nature of the methyl groups can modulate the electron density at the metal center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
This guide will focus on the practical application of 2,5-dimethylquinolin-8-ol as a ligand in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
Part 1: Synthesis of the Ligand: 2,5-Dimethylquinolin-8-ol
The synthesis of 2,5-dimethylquinolin-8-ol can be efficiently achieved via a modified Skraup synthesis, a classic and robust method for quinoline synthesis.[1][2] This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.
Reaction Principle
The synthesis proceeds through the reaction of 2-amino-4-methylphenol with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. The reaction mechanism involves a series of steps including conjugate addition, cyclization, dehydration, and oxidation to form the aromatic quinoline ring.[3]
Caption: General workflow for the Skraup synthesis of 2,5-dimethylquinolin-8-ol.
Detailed Experimental Protocol: Synthesis of 2,5-Dimethylquinolin-8-ol
Materials:
-
2-Amino-4-methylphenol
-
Crotonaldehyde
-
o-Nitrophenol (oxidizing agent)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure: [4]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 2-amino-4-methylphenol (0.3 mol, 37.0 g) and 150 mL of 18% hydrochloric acid.
-
Heating and Addition: Heat the mixture to reflux with stirring.
-
Reagent Addition: In the dropping funnel, prepare a mixture of o-nitrophenol (0.1 mol, 13.9 g) and crotonaldehyde (0.4 mol, 28.0 g, 33.3 mL). Add this mixture dropwise to the refluxing solution over a period of 30 minutes.
-
Reaction: Continue to reflux the reaction mixture for an additional 2 hours after the addition is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is basic (pH > 8). This step should be performed in an ice bath as it is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (4 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark solid.
-
Purify the crude product by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa to yield 2,5-dimethylquinolin-8-ol. The expected melting point is 71-72 °C.[4]
-
Expected Yield: ≥ 85%[4]
Characterization Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00 (d, J=8.4 Hz, 1H, quinoline ring 4-H), 7.32–7.41 (m, 1H, quinoline ring 5-H), 7.22–7.30 (m, 2H, quinoline ring 3,6-H), 7.13 (d, J=7.2 Hz, 1H, quinoline ring 7-H), 2.71 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).[4] |
| ¹³C NMR | Predicted values based on similar structures. Aromatic carbons in the range of 110-155 ppm, and methyl carbons around 15-25 ppm. |
| Mass Spec. (m/z) | 173 (M⁺) |
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
2,5-Dimethylquinolin-8-ol serves as an effective ligand for palladium in various cross-coupling reactions. The in-situ formation of the palladium complex is often convenient and efficient.
A. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[5][6] The use of 2,5-dimethylquinolin-8-ol as a ligand can promote efficient coupling of aryl halides with arylboronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,5-Dimethylquinolin-8-ol
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (solvent mixture)
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), 2,5-dimethylquinolin-8-ol (4 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (5 mL) and degassed water (1 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Representative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Arylboronic Acid | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | >90 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | >95 |
| 4-Chlorobenzonitrile | Phenylboronic acid | ~75 |
Yields are illustrative and based on typical results for similar catalytic systems.
B. Mizoroki-Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[2][7] The 2,5-dimethylquinolin-8-ol ligand can facilitate this transformation with high efficiency.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Mizoroki-Heck Cross-Coupling
This protocol is a general guideline and may need optimization for different substrates.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,5-Dimethylquinolin-8-ol
-
Triethylamine (Et₃N) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a Schlenk tube, combine palladium(II) acetate (1 mol%), 2,5-dimethylquinolin-8-ol (2 mol%), aryl halide (1.0 mmol), and the alkene (1.5 mmol).
-
Solvent and Base Addition: Evacuate and backfill the tube with an inert gas. Add degassed DMF (5 mL) and triethylamine (2.0 mmol).
-
Reaction: Heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction by TLC or GC.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the residue by column chromatography to isolate the substituted alkene product.
-
Safety and Handling
-
2,5-Dimethylquinolin-8-ol: Handle with standard laboratory safety precautions, including wearing gloves and safety glasses. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Toluene, DMF, and other organic solvents are flammable and have associated health risks. Handle with appropriate care.
-
Reactions: The Skraup synthesis is highly exothermic and requires careful temperature control. Cross-coupling reactions should be performed under an inert atmosphere.
Conclusion
2,5-Dimethylquinolin-8-ol is a readily accessible and highly effective ligand for palladium-catalyzed cross-coupling reactions. Its favorable solubility and electronic properties contribute to its utility in forming C-C bonds via Suzuki-Miyaura and Mizoroki-Heck reactions. The protocols provided herein serve as a robust starting point for researchers to explore the catalytic potential of this versatile ligand in their own synthetic endeavors.
References
- Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Org. React.1953, 7, 59-98.
-
Semantic Scholar. Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. [Link]
-
ResearchGate. Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate Ru II Complexes with Microsecond Luminescent Lifetimes. [Link]
- Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
- Google Patents.
-
PubMed Central (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Synthesis and Characterization of Palladium(II) Complexes with Thiosemicarbazones. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. a … [Link]
-
PubMed Central (PMC). Multimetallic-Catalyzed C C Bond-Forming Reactions: From Serendipity to Strategy. [Link]
-
ResearchGate. Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for... [Link]
-
Chemistry of Materials. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction - Chem 115. [Link]
-
PubMed Central (PMC). Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. [Link]
-
ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
ResearchGate. ChemInform Abstract: Rh(I)-Catalyzed Carbon—Carbon Double-Bond Formation by Coupling of (Quinolin-8-yl)methanone with Arylaldehyde Tosylhydrazone. [Link]
-
MDPI. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
ResearchGate. (PDF) Synthesis, characterization, cytotoxicity, DNA binding and computational studies of an anionic palladium(II) complex derived from 8-hydroxyquinoline and 1,1 cyclobutanedicarboxylate. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
YouTube. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 4. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: A Comprehensive Guide to Investigating the Metal Binding Properties of 2,5-Dimethylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylquinolin-8-ol is a derivative of 8-hydroxyquinoline (8-HQ), a well-known and versatile chelating agent. The parent 8-HQ scaffold is a privileged structure in medicinal chemistry and materials science due to its ability to form stable complexes with a wide range of metal ions.[1] This chelating property is central to the diverse biological activities of 8-HQ derivatives, including their anticancer, neuroprotective, and antimicrobial effects.[2] The addition of methyl groups at the 2 and 5 positions of the quinoline ring can significantly modulate the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby influencing its metal binding affinity, selectivity, and the pharmacological profile of its metal complexes.
This application note provides a comprehensive guide for researchers interested in characterizing the metal binding properties of 2,5-Dimethylquinolin-8-ol. It offers a suite of detailed protocols for the synthesis, purification, and, most importantly, the in-depth analysis of its interactions with various metal ions. The methodologies described herein are fundamental for understanding the coordination chemistry of this compound, which is a critical step in the development of novel therapeutic agents and advanced materials.
Synthesis of 2,5-Dimethylquinolin-8-ol
The synthesis of 2,5-Dimethylquinolin-8-ol can be achieved through a modified Skraup-Doebner-Von Miller reaction.[3] This classical method for quinoline synthesis involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst and an oxidizing agent.
Protocol: Synthesis of 2,5-Dimethylquinolin-8-ol
Materials:
-
2-Amino-4-methylphenol
-
Crotonaldehyde
-
Glycerol
-
Sulfuric acid (concentrated)
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Reactants: To this cooled mixture, slowly add 2-Amino-4-methylphenol.
-
Reaction Initiation: Gently heat the mixture to approximately 100°C.
-
Addition of Crotonaldehyde: Slowly add crotonaldehyde dropwise from the dropping funnel. An exothermic reaction should be observed.
-
Oxidation: After the addition of crotonaldehyde is complete, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Characterization: Confirm the identity and purity of the synthesized 2,5-Dimethylquinolin-8-ol using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Spectroscopic Characterization of Metal Binding
The interaction of 2,5-Dimethylquinolin-8-ol with metal ions can be readily investigated using various spectroscopic techniques. UV-Vis and fluorescence spectroscopy are particularly powerful for determining binding stoichiometry and stability constants.
UV-Vis Spectrophotometry
The formation of a metal complex with 2,5-Dimethylquinolin-8-ol often results in a significant change in the electronic absorption spectrum of the ligand.[4][5][6][7] This change can be monitored to study the complexation equilibrium.
Materials:
-
Stock solution of 2,5-Dimethylquinolin-8-ol in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Stock solution of the metal salt of interest (e.g., ZnCl₂, CuCl₂, FeCl₃) in the same solvent or water.
-
Buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions: Prepare a solution of 2,5-Dimethylquinolin-8-ol of a known concentration (e.g., 20 µM) in the chosen buffered solvent.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the ligand solution.
-
Titration: Add incremental amounts of the metal salt stock solution to the cuvette containing the ligand solution.
-
Spectral Acquisition: After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the metal ion concentration. The resulting titration curve can be used to determine the binding stoichiometry and the stability constant of the complex.[5]
Diagram: UV-Vis Titration Workflow
Caption: Workflow for UV-Vis titration to study metal binding.
Fluorescence Spectroscopy
8-Hydroxyquinoline derivatives are often weakly fluorescent, but their fluorescence can be significantly enhanced or quenched upon complexation with metal ions.[8][9][10] This property makes fluorescence spectroscopy a highly sensitive method for studying metal binding.
Materials:
-
Stock solution of 2,5-Dimethylquinolin-8-ol in a suitable solvent.
-
Stock solution of the metal salt of interest.
-
Buffer solution.
-
Fluorometer.
-
Quartz fluorescence cuvettes.
Procedure:
-
Preparation of Solutions: Prepare a dilute solution of 2,5-Dimethylquinolin-8-ol (e.g., 1-5 µM) in the chosen buffered solvent.
-
Initial Spectrum: Record the fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.
-
Titration: Add incremental amounts of the metal salt stock solution to the cuvette.
-
Spectral Acquisition: After each addition, mix and allow for equilibration before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This data can be used to determine the binding constant. For quenching data, the Stern-Volmer equation can be applied.[10]
Determination of Binding Stoichiometry: Job's Plot
Job's method of continuous variation is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12][13]
Protocol: Job's Plot using UV-Vis Spectroscopy
Materials:
-
Equimolar stock solutions of 2,5-Dimethylquinolin-8-ol and the metal salt.
-
UV-Vis spectrophotometer.
-
A series of volumetric flasks or test tubes.
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions where the total molar concentration of the ligand and metal is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Equilibration: Allow the solutions to equilibrate.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[12]
Diagram: Job's Plot Principle
Caption: Principle of determining stoichiometry using Job's Plot.
Advanced Characterization Techniques
For a more detailed structural and electronic characterization of the metal complexes of 2,5-Dimethylquinolin-8-ol, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the structure of the metal complex in solution.[14][15] Changes in the chemical shifts of the protons and carbons of 2,5-Dimethylquinolin-8-ol upon metal binding can reveal the coordination sites.
Materials:
-
A solution of 2,5-Dimethylquinolin-8-ol in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
A stock solution of the metal salt in the same deuterated solvent.
-
NMR spectrometer.
-
NMR tubes.
Procedure:
-
Initial Spectrum: Record the ¹H and ¹³C NMR spectra of the free ligand.
-
Titration: Add incremental amounts of the metal salt solution to the NMR tube containing the ligand solution.
-
Spectral Acquisition: Acquire NMR spectra after each addition.
-
Data Analysis: Monitor the changes in chemical shifts and line broadening of the ligand's signals. Protons and carbons near the binding site (the nitrogen of the quinoline ring and the oxygen of the hydroxyl group) are expected to show the most significant changes.[14]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the formation of the metal complex and determining its exact mass, which in turn confirms its composition.[16][17][18]
Materials:
-
A dilute solution of the pre-formed metal complex of 2,5-Dimethylquinolin-8-ol in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the complex.
-
Infusion: Infuse the sample solution directly into the ESI-MS source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex.
-
Data Analysis: Identify the molecular ion peak corresponding to the metal complex. The isotopic pattern of the peak can further confirm the identity of the metal ion in the complex.
Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the aforementioned experiments.
| Metal Ion | Technique | Parameter | Value |
| Zn²⁺ | UV-Vis Titration | Stoichiometry (L:M) | |
| Stability Constant (K) | |||
| Fluorescence Titration | Binding Constant (Kₐ) | ||
| Job's Plot | Stoichiometry (L:M) | ||
| Cu²⁺ | UV-Vis Titration | Stoichiometry (L:M) | |
| Stability Constant (K) | |||
| Fluorescence Titration | Quenching Constant (Kₛᵥ) | ||
| Job's Plot | Stoichiometry (L:M) | ||
| Fe³⁺ | UV-Vis Titration | Stoichiometry (L:M) | |
| Stability Constant (K) | |||
| Fluorescence Titration | Quenching Constant (Kₛᵥ) | ||
| Job's Plot | Stoichiometry (L:M) |
Conclusion
The methodologies outlined in this application note provide a robust framework for the comprehensive characterization of the metal binding properties of 2,5-Dimethylquinolin-8-ol. By systematically applying these techniques, researchers can gain a deep understanding of the coordination chemistry of this important ligand, which is essential for its rational design and application in drug development and materials science. The interplay of spectroscopic and analytical techniques allows for a multi-faceted approach, leading to a thorough elucidation of the stoichiometry, stability, and structural features of its metal complexes.
References
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV-vis spectroscopic study of interaction of metal ions with the E(T)(30) dye involving micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 13. oaji.net [oaji.net]
- 14. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry of metal chelates-III Further studies on metal oxinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylquinolin-8-ol
Welcome to the technical support center for the synthesis of 2,5-Dimethylquinolin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinoline derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.
Introduction to the Synthesis of 2,5-Dimethylquinolin-8-ol
2,5-Dimethylquinolin-8-ol is a substituted quinoline that holds interest in medicinal chemistry due to the prevalence of the 8-hydroxyquinoline scaffold in various biologically active compounds. The synthesis of this molecule can be challenging, often plagued by low yields and the formation of side products. The most common synthetic routes are variations of the Skraup or Doebner-von Miller reactions, which involve the cyclization of an aniline derivative with a source of acrolein or a related α,β-unsaturated carbonyl compound under acidic conditions.[1][2]
This guide will focus on a modified Skraup-Doebner-von Miller approach, providing a detailed protocol and addressing the common issues that may arise during the experiment.
Experimental Protocol: Synthesis of 2,5-Dimethylquinolin-8-ol
This protocol is a synthesized procedure based on established methodologies for quinoline synthesis.[3][4]
Reaction Scheme:
A plausible reaction scheme for the synthesis.
Materials:
-
2-Amino-4-methylphenol
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-amino-4-methylphenol (1.0 eq) and a mixture of concentrated HCl and H₂SO₄ (a common ratio is 3:1).
-
Addition of Reactants: Heat the mixture to reflux. In a dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over 1-2 hours.[5]
-
Oxidation: After the addition of crotonaldehyde is complete, add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a 10 M NaOH solution to a pH of approximately 8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2,5-Dimethylquinolin-8-ol.
Q1: The reaction mixture has turned into a thick, dark tar, and the yield is very low. What went wrong?
A1: Tar formation is a very common issue in Skraup and Doebner-von Miller syntheses, primarily due to the polymerization of the α,β-unsaturated aldehyde (crotonaldehyde in this case) under the harsh acidic conditions.
-
Causality: The strong acid and high temperature can catalyze the self-condensation and polymerization of crotonaldehyde.
-
Troubleshooting Steps:
-
Control the rate of addition: Add the crotonaldehyde solution very slowly to the hot acidic mixture to maintain a low instantaneous concentration of the aldehyde.
-
Temperature control: Avoid excessive temperatures. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Choice of acid: While strong acids are necessary, their concentration can be optimized. You may consider using a milder Lewis acid catalyst in conjunction with a protic acid to reduce the harshness of the conditions.
-
Use of a moderator: In the classic Skraup synthesis, ferrous sulfate is often added to moderate the reaction's exothermicity.[3] While not explicitly in the protocol above, its addition could be beneficial.
-
Q2: The final product is a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of regioisomers can occur if the cyclization step is not well-controlled. In the synthesis of 2,5-Dimethylquinolin-8-ol from 2-amino-4-methylphenol, the cyclization should preferentially occur at the C6 position of the aniline ring (ortho to the amino group and para to the methyl group).
-
Causality: The directing effects of the substituents on the aniline ring influence the position of the electrophilic attack during cyclization. The amino group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. The hydroxyl group (after protonation in acid) can be a deactivating group. The interplay of these effects determines the regioselectivity.
-
Troubleshooting Steps:
-
Protecting the hydroxyl group: Although it adds extra steps, protecting the hydroxyl group of 2-amino-4-methylphenol as a methoxy group (i.e., starting with 2-amino-4-methylanisole) can sometimes lead to cleaner cyclization. The methoxy group can then be demethylated in a subsequent step to yield the final product.
-
Choice of catalyst: The Lewis acid used can influence the regioselectivity. Experimenting with different Lewis acids (e.g., ZnCl₂, AlCl₃) might favor the desired isomer.
-
Q3: The purification of the final product is very difficult, and I cannot get a pure compound.
A3: The crude product of a Skraup or Doebner-von Miller reaction is often a complex mixture containing the desired product, unreacted starting materials, polymeric tars, and other side products.
-
Causality: The harsh reaction conditions generate a variety of byproducts that have similar polarities to the desired product, making separation challenging.
-
Troubleshooting Steps:
-
Acid-base extraction: Before column chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The basic quinoline product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH and extract the purified quinoline back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.
-
Optimize chromatography conditions: If column chromatography is necessary, try different solvent systems and ratios to achieve better separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexane) is often effective.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the oxidizing agent?
A: The initial cyclization reaction forms a dihydroquinoline intermediate. The oxidizing agent is required to aromatize this intermediate to the final quinoline product. Common oxidizing agents for this reaction include arsenic pentoxide, nitrobenzene, or even air (oxygen) under certain catalytic conditions.[1][3]
Q: Can I use a different α,β-unsaturated aldehyde or ketone?
A: Yes, the Doebner-von Miller reaction is versatile and allows for the use of various α,β-unsaturated carbonyl compounds. The choice of this reactant will determine the substitution pattern on the pyridine ring of the quinoline product. For the synthesis of 2,5-Dimethylquinolin-8-ol, crotonaldehyde is a suitable choice to introduce the methyl group at the 2-position.
Q: The reaction is known to be exothermic and potentially violent. What are the safety precautions?
A: The Skraup reaction, in particular, has a reputation for being highly exothermic and can be difficult to control.[3]
-
Safety Precautions:
-
Always perform the reaction in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Use a heating mantle with a stirrer and a temperature controller to carefully manage the reaction temperature.
-
Add reagents slowly and portion-wise, especially the oxidizing agent and the α,β-unsaturated carbonyl compound.
-
Have a cooling bath (e.g., an ice-water bath) on standby to quickly cool the reaction if it becomes too vigorous.
-
Be aware of the hazards of all chemicals used, particularly arsenic pentoxide, which is highly toxic.
-
Workflow and Troubleshooting Diagram
A workflow for synthesis and troubleshooting.
Quantitative Data Summary
The following table provides a general overview of the expected yield and purity for this type of synthesis, although actual results will vary depending on the specific reaction conditions and the skill of the experimenter.
| Parameter | Expected Value | Notes |
| Yield | 30-60% | Highly dependent on the control of side reactions. |
| Purity (after chromatography) | >95% | Can be improved with recrystallization. |
| Reaction Time | 6-8 hours | Includes addition and reflux time. |
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Chem.libretexts.org. Skraup Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Reactions. The Skraup Synthesis of Quinolines. [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
- Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. Skraup reaction. [Link]
Sources
Technical Support Center: Purification of 2,5-Dimethylquinolin-8-ol
Subject: Advanced Purification Protocols & Troubleshooting for Crude 2,5-Dimethylquinolin-8-ol
Ticket ID: #PUR-25DMQ-08 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
Purifying 2,5-Dimethylquinolin-8-ol (often synthesized via Skraup or Doebner-Miller modifications) is notoriously difficult due to the formation of "quinoline tars"—polymerized byproducts that occlude the crystal lattice.[1][2]
Because this molecule is amphoteric (containing both a basic nitrogen and an acidic phenolic proton), standard silica chromatography often leads to severe tailing and yield loss.[2] We recommend a three-stage purification strategy:
-
Chemical Washing (Acid-Base Swing): To remove bulk tars and unreacted anilines.[1]
-
Recrystallization: To remove isomeric impurities.[2]
-
Sublimation (Optional): For ultra-high purity (>99.9%) required for metal chelation studies.
Module 1: The "Rough Cut" – Acid-Base Extraction
Use this protocol if your crude material is a dark brown/black solid or sticky tar.[1][2]
The Science: 2,5-Dimethylquinolin-8-ol exists in three states depending on pH.
-
pH < 4: Cationic (Pyridinium salt)
Water Soluble.[1] -
pH > 10: Anionic (Phenolate)
Water Soluble.[1] -
pH 7.0–8.0: Neutral (Zwitterionic/Non-ionic)
Precipitates. [1][2]
We exploit this to filter out non-basic tars (while product is dissolved in acid) and then precipitate the product at its isoelectric point.[2]
Protocol 1.1: pH Swing Extraction
-
Dissolution: Suspend crude solid in 10% HCl (aq). Use approx. 10 mL per gram of crude. Heat to 50°C if necessary to dissolve the quinoline.
-
Filtration (Crucial): The solution should be dark. Filter through a Celite pad or sintered glass funnel.[2]
-
The "Polymer Cut" (Optional but Recommended): Adjust filtrate pH to 3.8–3.9 using 30% NaOH.[2] Stir for 20 mins.
-
Why: Some specific oligomers precipitate just before the monomer.[2] Filter this solid off and discard [1].
-
-
Precipitation: Continue adding NaOH dropwise until pH reaches 7.0–7.5 .
-
Observation: A thick yellow/beige precipitate will form.[2]
-
-
Collection: Filter the solid, wash with cold water (to remove NaCl), and dry.
Figure 1: The logic of amphoteric purification.[1][2] By passing through the cationic state, we separate non-basic impurities.[1][2]
Module 2: The "Polish" – Recrystallization
Use this protocol after the acid-base extraction to remove isomers and trace color.[2]
Solvent Strategy: Ethanol (EtOH) or Methanol (MeOH) are standard.[1] However, 2,5-dimethyl substitution increases lipophilicity compared to the parent 8-hydroxyquinoline.[1][2] If solubility in pure alcohol is too high (low recovery), use an EtOH/Water binary system.[1][2]
Protocol 2.1: Activated Charcoal Recrystallization
-
Dissolve: Place dry solid in a flask. Add minimum boiling Ethanol (approx. 5-8 mL/g).
-
Decolorize: If the solution is still dark amber, add Activated Charcoal (5% w/w).[2] Reflux for 10 mins.
-
Hot Filtration: Filter through a pre-warmed funnel (to prevent premature crystallization) to remove charcoal.[2]
-
Crystallization: Allow filtrate to cool slowly to Room Temperature (RT).
-
Troubleshooting: If no crystals form at RT, add warm water dropwise until slight turbidity persists, then cool to 4°C.
-
-
Wash: Wash crystals with cold 50% EtOH/Water.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Methanol | High | Best for initial purity >90%.[1][2] See Patent CN117402112A [1].[2] |
| Ethanol (95%) | High | Standard.[1] Safer than MeOH. |
| Ethanol/Water | Medium | Use if yield in pure alcohol is low.[1] |
| Benzene/Toluene | Low | Product often too soluble; hard to crystallize.[1] |
Module 3: Troubleshooting & FAQs
Q1: My product "oiled out" (formed a liquid blob) instead of crystallizing. What happened?
Diagnosis: This usually happens if the solution is too concentrated or cooled too rapidly, causing the product to crash out as a supercooled liquid before organizing into a lattice.[2] The melting point of dimethyl-8-quinolinols is often <100°C, making them prone to this.[1][2] Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a "seed crystal" of pure material if available.
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[2]
-
Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Do not put it directly into an ice bath.
Q2: The product is still grey/brown after recrystallization. Is it pure?
Diagnosis: Likely trace oxidation products.[2] Quinolinols are phenolic and oxidize in air to form quinoid-type impurities which are highly colored even at ppm levels.[2] Fix:
-
Chemical: Wash the solid with a dilute solution of Sodium Bisulfite (NaHSO3) or Ascorbic acid during the final filtration to reduce surface oxidation.[2]
-
Physical: If high purity is required (e.g., for OLEDs or trace metal analysis), you must perform Vacuum Sublimation .[1][2]
Q3: I have low yield after the Acid-Base extraction.
Diagnosis: You likely missed the isoelectric window. Analysis:
-
If pH > 9: You formed the phenolate anion (soluble).[2]
-
If pH < 5: You retained the pyridinium cation (soluble).[2] Fix: Check the filtrate. If it is yellow, your product is still in there.[2] Adjust pH strictly to 7.0–7.5.
Q4: Can I use silica column chromatography?
Diagnosis: Not recommended as a first step.[2] Reasoning: The basic nitrogen binds to acidic silanol groups on silica gel, causing severe streaking.[2] Fix: If you must run a column (e.g., to separate the 2,5-dimethyl isomer from a 2,7-dimethyl isomer):
-
Pre-treat silica with 2.5% Triethylamine (TEA) in Hexanes to neutralize acidic sites.[1]
-
Use a mobile phase containing 1% TEA (e.g., Hexane/Ethyl Acetate + 1% TEA).[1][2]
Module 4: Decision Matrix
Figure 2: Rapid troubleshooting decision tree for common purification failures.[1][2]
References
-
CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. (2024).[1][2] Google Patents. Link
-
NIST WebBook - 8-Quinolinol (and derivatives) Phase Change Data. National Institute of Standards and Technology. Link
-
PubChem - 2-Methyl-8-hydroxyquinoline Compound Summary. National Library of Medicine. Link[1]
Sources
solving solubility issues of 2,5-Dimethylquinolin-8-ol in aqueous buffers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,5-Dimethylquinolin-8-ol in aqueous buffers. This document provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Introduction to 2,5-Dimethylquinolin-8-ol Solubility
2,5-Dimethylquinolin-8-ol is a quinoline derivative with poor aqueous solubility, a common challenge for many heterocyclic aromatic compounds. Its molecular structure, featuring a planar aromatic system and two methyl groups, contributes to its hydrophobicity. However, the compound is amphiprotic, meaning it can accept or donate a proton, which is key to enhancing its solubility through pH manipulation.
The quinoline nitrogen atom is basic, with an estimated pKa value slightly above that of quinoline (pKa ≈ 4.9) due to the electron-donating effect of the methyl groups.[1][2][3] The hydroxyl group at the 8-position is acidic, with an estimated pKa similar to that of 8-hydroxyquinoline (pKa ≈ 9.9).[4] Understanding these two pKa values is fundamental to devising a successful solubilization strategy.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This guide presents a logical workflow for addressing solubility issues with 2,5-Dimethylquinolin-8-ol.
Caption: Troubleshooting workflow for solubilizing 2,5-Dimethylquinolin-8-ol.
Q1: My 2,5-Dimethylquinolin-8-ol is not dissolving in my aqueous buffer. What is the first step?
Answer: The initial and often simplest approach is to use a small percentage of an organic co-solvent to first dissolve the compound before adding the aqueous buffer. This is a common technique for poorly soluble drugs.[4]
-
Causality: 2,5-Dimethylquinolin-8-ol is hydrophobic. A water-miscible organic solvent can disrupt the intermolecular forces in the solid state and create a solution into which the aqueous buffer can be gradually introduced.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are suitable choices.
-
Action: See Protocol 1: Co-Solvent Method . It is crucial to use the minimum amount of co-solvent necessary, as high concentrations can affect experimental outcomes.
Q2: I've tried a co-solvent, but the compound precipitates when I add my buffer. What's next?
Answer: This indicates that the final concentration of the co-solvent is not sufficient to maintain solubility in the aqueous environment. The next logical step is to leverage the amphiprotic nature of the molecule by adjusting the pH of your buffer.
-
Causality:
-
Acidic pH (below pKa of quinoline nitrogen, ~4.9): The quinoline nitrogen will be protonated, forming a cationic species which is generally more water-soluble.
-
Basic pH (above pKa of hydroxyl group, ~9.9): The hydroxyl group will be deprotonated, forming an anionic phenolate, which is also more soluble in water.
-
-
Action: See Protocol 2: pH Adjustment Method . You will need to determine if an acidic or basic pH is compatible with your experimental system's stability and downstream applications.
Q3: My experiment is pH-sensitive, and I cannot use co-solvents. Are there other options?
Answer: Yes, if altering the primary solvent system is not feasible, you can use excipients to enhance solubility. Cyclodextrins are a widely used and effective option.[5]
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 2,5-Dimethylquinolin-8-ol molecule can be encapsulated within the cyclodextrin's nonpolar core, forming an inclusion complex. This complex has a hydrophilic exterior, rendering it water-soluble.[6]
-
Action: See Protocol 3: Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Q4: I need to prepare a higher concentration stock, and the previous methods are insufficient. What advanced techniques can I consider?
Answer: For preparing high-concentration stocks or for more challenging formulations, creating a solid dispersion of 2,5-Dimethylquinolin-8-ol is a powerful technique.[2][7]
-
Causality: A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance solubility by reducing particle size to the molecular level and preventing the compound from crystallizing.
-
Action: See Protocol 4: Solid Dispersion Preparation . This method involves co-dissolving the compound and a hydrophilic polymer in an organic solvent, followed by solvent evaporation.
Experimental Protocols
Protocol 1: Co-Solvent Method
-
Weigh the desired amount of 2,5-Dimethylquinolin-8-ol powder.
-
Add a minimal volume of a suitable organic co-solvent (e.g., DMSO, DMF, ethanol) to the powder. Start with a volume that is 1-5% of your final desired volume.
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Slowly add your aqueous buffer to the organic solution dropwise while continuously vortexing or stirring.
-
Observe for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Self-Validation: Always prepare a blank control with the same concentration of co-solvent to ensure it does not interfere with your experiment.
Protocol 2: pH Adjustment Method
-
Prepare your desired aqueous buffer.
-
Divide the buffer into two portions.
-
To one portion, add the 2,5-Dimethylquinolin-8-ol powder.
-
While stirring, slowly add a small amount of a concentrated acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the suspension.
-
For acidic solubilization, target a pH below 4.
-
For basic solubilization, target a pH above 10.5.
-
-
Continue stirring until the compound is fully dissolved.
-
Once dissolved, you can slowly adjust the pH back towards your target experimental pH using the other portion of your buffer or a dilute acid/base. Be aware that the compound may precipitate if you cross its pKa values into the region of low solubility.
-
Self-Validation: Monitor the solution for any signs of precipitation after pH adjustment and before use.
Protocol 3: Cyclodextrin Complexation
-
Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in your aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add the 2,5-Dimethylquinolin-8-ol powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Self-Validation: It is advisable to determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry) to confirm the final concentration.
Protocol 4: Solid Dispersion Preparation
-
Select a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000).
-
Dissolve both the 2,5-Dimethylquinolin-8-ol and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can then be dissolved in your aqueous buffer. The dissolution rate should be significantly enhanced.
-
Self-Validation: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Data Summary Table
| Property | Estimated Value | Source | Notes |
| pKa (Quinoline Nitrogen) | ~5.0 - 5.5 | [1][2][3] | Expected to be slightly higher than quinoline (4.9) due to the electron-donating methyl groups. |
| pKa (Hydroxyl Group) | ~9.9 | [4] | Based on the pKa of 8-hydroxyquinoline. |
| Aqueous Solubility of Analog | 633 mg/L (8-hydroxyquinoline) | [8] | The dimethyl substitution will likely decrease the aqueous solubility of the parent compound. |
Frequently Asked Questions (FAQs)
-
Q: Why is 2,5-Dimethylquinolin-8-ol poorly soluble in neutral aqueous buffers? A: Its flat, aromatic ring structure and methyl groups make it hydrophobic. In a neutral pH range (between its two pKa values), the molecule is in its neutral, least soluble form.
-
Q: Will heating the solution help? A: Gentle heating can increase the rate of dissolution, but it may not increase the overall solubility at room temperature. The compound might precipitate upon cooling. Be cautious, as prolonged heating can also degrade the compound.
-
Q: Can I use surfactants like Tween® 80 or Triton™ X-100? A: Yes, non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility. This is another viable strategy if the methods above are not suitable.
-
Q: How do I know which method is best for my application? A: The choice of method depends on the constraints of your experiment.
-
If small amounts of organic solvents are tolerable, the co-solvent method is the simplest.
-
If your system can withstand a pH outside the 5-10 range, pH adjustment is very effective.
-
For sensitive biological assays where additives must be biocompatible, cyclodextrins are an excellent choice.
-
For preparing high-concentration stocks, solid dispersion is a powerful, albeit more complex, technique.
-
-
Q: I see a slight yellow color in my solution. Is this normal? A: Quinoline derivatives can be light-sensitive and may develop a yellow color upon storage or exposure to light.[9] It is recommended to store the compound and its solutions protected from light.
References
-
mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. Retrieved from [Link]
-
Kiran, M., Haslak, Z. P., Ates, H., Aviyente, V., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. Research Square. [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4992. [Link]
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
-
ResearchGate. (n.d.). Calculated values of pKa(THF) of the quinoline substrates. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
- ChemInform Abstract. (2025).
-
Vo, C. L.-N., Park, C., & Lee, B.-J. (2013). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Investigation, 43(6), 417–435. [Link]
-
Fun, H.-K., et al. (2013). Role of pK a in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids. Acta Crystallographica Section C, 69(Pt 10), 1184–1193. [Link]
-
Bou-Salah, G., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6296. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
Janesko, B. G. (n.d.). PREDICTING AQUEOUS PKA. Retrieved from [Link]
-
YouTube. (2022). How to Write the Molecular Structure for 2,5-Dimethylhexane (C8H18). Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]
-
Sahoo, S. K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutical Development and Technology, 16(6), 577–591. [Link]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Role of pK a in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Fluorescence Quenching Issues with 2,5-Dimethylquinolin-8-ol
Executive Summary & Compound Profile
2,5-Dimethylquinolin-8-ol (2,5-DMQ) is a derivative of 8-hydroxyquinoline (8-HQ).[1] Like its parent compound, its fluorescence behavior is governed by a delicate balance between Excited State Proton Transfer (ESPT) and Metal Chelation .[1]
Researchers often encounter "quenching" issues that are actually misinterpretations of the molecule's native photophysics.[1] In its free, neutral form in protic solvents, 2,5-DMQ is virtually non-fluorescent due to rapid non-radiative decay via ESPT.[1] Strong fluorescence is typically only observed upon:
-
Chelation with diamagnetic metals (Zn²⁺, Al³⁺, In³⁺).[1]
-
Protonation in strong acids.
-
Encapsulation in rigid hydrophobic environments (micelles).[1]
This guide addresses the three most common "quenching" complaints: Inner Filter Effects (IFE) , Paramagnetic Metal Interference , and Solvent-Induced Quenching .[1]
Diagnostic Triage: Start Here
Use this decision tree to identify the root cause of your signal loss.
Figure 1: Diagnostic workflow for isolating fluorescence loss mechanisms.
Technical Deep Dive & Solutions
Issue 1: The "Fake" Quenching (Inner Filter Effect)
Symptom: You observe a decrease in fluorescence intensity as you increase the concentration of 2,5-DMQ or your analyte, but the spectral shape remains unchanged. Mechanism: 2,5-DMQ absorbs light at its own excitation wavelength (typically 300–360 nm).[1] At high concentrations (Abs > 0.1), the molecules at the front of the cuvette absorb the excitation light before it reaches the center, or they re-absorb the emitted light. This is an optical artifact, not chemical quenching.[1]
Protocol: Inner Filter Effect (IFE) Correction
Objective: Mathematically recover the "true" fluorescence intensity.
-
Measure Absorbance: Record the absorbance (
) of your sample at the excitation wavelength ( ) and the emission wavelength ( ).[1] -
Calculate Correction Factor: Use the following equation [1]:
[1]- : Corrected Fluorescence
- : Observed Fluorescence
-
Validation:
Issue 2: Metal Ion Interference (Paramagnetic vs. Steric)
Symptom: Addition of a metal ion (e.g., Fe³⁺) obliterates the signal, or expected "turn-on" with Al³⁺ is weak.[1]
Mechanism A: Paramagnetic Quenching (Fe³⁺, Cu²⁺, Co²⁺) These ions have unpaired electrons that facilitate Intersystem Crossing (ISC) or Electron Transfer , quenching the excited singlet state of the 2,5-DMQ complex. This is often used intentionally for "turn-off" sensing but is a contaminant issue in "turn-on" assays [2].[1]
Mechanism B: Steric Hindrance (The "2-Methyl" Effect) Unlike unsubstituted 8-HQ, 2,5-Dimethylquinolin-8-ol possesses a methyl group at the 2-position.
-
Impact: This group creates steric clash near the nitrogen donor.[1]
-
Result: It destabilizes the formation of tris-complexes (
) with small ions like Al³⁺.[1] While Al(8-HQ)₃ is highly fluorescent, Al(2,5-DMQ)₃ may not form efficiently, or may form a distorted, less fluorescent bis-complex ( ) [3].[1]
Protocol: Stern-Volmer Analysis (Distinguishing Mechanisms)
Objective: Determine if quenching is Dynamic (collisional) or Static (complex formation).[1]
-
Prepare Series: Prepare 2,5-DMQ (10 µM) with increasing concentrations of the quencher (0–50 µM).
-
Measure: Record fluorescence intensity (
) at the emission max (approx. 500–520 nm depending on solvent). -
Plot: Plot
vs. (Quencher Concentration). -
Temperature Control (The Decider):
Data Table: Quenching Constants Interpretation
| Parameter | Dynamic Quenching | Static Quenching |
| Viscosity Effect | No effect | |
| Temperature Effect | Quenching increases with Temp | Quenching decreases with Temp |
| Lifetime ( |
Issue 3: Solvent-Dependent "Dark" State
Symptom: The compound is non-fluorescent in water or methanol but glows in chloroform or micelles.[1] Mechanism: In protic solvents, the excited state of 2,5-DMQ undergoes an ultrafast proton transfer from the hydroxyl group to the solvent (or to the ring nitrogen), followed by non-radiative decay. This is the "native" behavior.[1] Solution:
-
Switch Solvents: Use aprotic solvents (Acetonitrile, DMSO) to observe native fluorescence.[1]
-
Micellar Enhancement: Add surfactants (SDS or CTAB) to protect the ligand from water, often enhancing quantum yield by 10–50 fold [4].[1]
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.[1] (Standard reference for IFE correction equations).
-
Kwak, S. W., et al. (2020).[1][2][3] Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates. Molecules, 26(1),[4] 34. [1][4]
-
Albrecht, M. (2001).[1] Aluminum(III) complexes with 8-hydroxyquinoline derivatives: A study of the influence of substituents. Journal of the Chemical Society, Dalton Transactions.[1] (Foundational text on 2-methyl steric hindrance).
-
Soroka, K., et al. (1987).[1] Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid. Analytical Chemistry, 59(4), 629–636.[1]
Disclaimer
This guide is intended for research use only. 2,5-Dimethylquinolin-8-ol is a chemical reagent; consult the Safety Data Sheet (SDS) for handling instructions.
Sources
optimizing fluorescence signal of 2,5-Dimethylquinolin-8-ol complexes
Technical Support Center: Optimizing Fluorescence of 2,5-Dimethylquinolin-8-ol Complexes
Status: Active Subject: 2,5-Dimethylquinolin-8-ol (2,5-DMQ) Signal Optimization Ticket ID: OPT-25DMQ-001
Introduction: Understanding Your Probe
Welcome to the technical support hub for 2,5-Dimethylquinolin-8-ol . Unlike the parent molecule (8-hydroxyquinoline), 2,5-DMQ possesses a unique "push-block" architecture that defines its fluorescence profile:
-
The "Block" (2-Methyl): Creates steric hindrance near the chelating nitrogen. This prevents the formation of overcrowded tris-complexes (e.g., AlL₃) often seen with standard 8-HQ, favoring coordinate geometries that are often more fluorescent and selective for ions like Zn²⁺ and Mg²⁺.
-
The "Push" (5-Methyl): An electron-donating group that modulates the HOMO-LUMO gap, typically inducing a red-shift in emission compared to 2-methyl-8-quinolinol, while enhancing lipophilicity.
This guide provides the protocols and troubleshooting logic required to maximize the quantum yield (Φ) of these complexes.
Module 1: Critical Optimization Parameters
Solvent Systems & Environment
The Issue: Users often report weak signals in pure aqueous buffers. The Fix: 2,5-DMQ relies on Chelation-Enhanced Fluorescence (CHEF) . In protic solvents (water/alcohols), the free ligand undergoes Excited-State Intramolecular Proton Transfer (ESIPT), which quenches fluorescence. You must disrupt this pathway.
| Solvent System | Performance | Notes |
| 100% Water | 🔴 Poor | High non-radiative decay; low ligand solubility. |
| MeOH / EtOH | 🟡 Moderate | Good solubility, but protic nature still allows some quenching. |
| Acetonitrile (MeCN) | 🟢 Excellent | Aprotic polar solvent; stabilizes the complex and minimizes ESIPT. |
| Binary (MeCN:H₂O) | 🟢 Optimal | A 1:1 or 7:3 (v/v) mix balances solubility with biological relevance. |
pH Sensitivity
The Issue: "My signal disappeared after acidifying the sample." The Science: The complexation equilibrium is pH-dependent.
-
pH < 4: The pyridine nitrogen protonates (pKₐ ~5), blocking metal binding. Result: No Signal.
-
pH > 10: Hydroxide ions (OH⁻) compete with the ligand for the metal, potentially precipitating metal hydroxides. Result: Signal Loss/Precipitation.
-
Optimal Window: pH 6.5 – 8.5 (Buffered with HEPES or MOPS; avoid Phosphate if working with metals that precipitate easily).
Module 2: Troubleshooting & FAQs
Q1: I am testing with Copper (Cu²⁺) and Iron (Fe³⁺), but I see no fluorescence. Is the probe broken? A: No. This is expected behavior.[1]
-
Mechanism: Cu²⁺ and Fe³⁺ are paramagnetic ions with unfilled d-shells. They quench fluorescence via electron transfer (PET) or energy transfer mechanisms.
-
Solution: 2,5-DMQ is a "turn-on" sensor primarily for diamagnetic ions like Zn²⁺, Mg²⁺, Cd²⁺, and Al³⁺ (closed-shell ions). If you need to detect Cu/Fe, you should be looking for fluorescence quenching (turn-off) rather than enhancement.
Q2: Why does the emission spectrum shift when I switch from Al³⁺ to Zn²⁺? A: The metal ion alters the energy gap of the ligand.
-
Al³⁺ (Hard acid): Stronger polarization of the ligand often leads to a shorter wavelength (blue-green) emission.
-
Zn²⁺ (Borderline acid): Different coordination geometry and bond strength typically result in a bathochromic (red) shift relative to Aluminum.
-
Note: The 5-methyl group on your ligand generally pushes these emissions to longer wavelengths compared to unsubstituted 8-HQ.[2]
Q3: I see a precipitate forming immediately upon adding the metal. A: You have likely exceeded the solubility product (Ksp) of the complex.
-
The 2-Methyl Effect: The steric bulk of the 2-methyl group makes the planar "stacking" of complexes less favorable than 8-HQ, but they are still hydrophobic.
-
Fix: Reduce concentrations to < 10 µM . Ensure your organic co-solvent (DMSO or MeCN) is at least 20-30% of the total volume.
Module 3: Standardized Titration Protocol
Objective: Determine the binding constant and maximum fluorescence response.
Materials:
-
Ligand Stock: 1 mM 2,5-DMQ in HPLC-grade Acetonitrile.
-
Metal Stock: 10 mM Zn(ClO₄)₂ or Al(NO₃)₃ in deionized water.
-
Buffer: 10 mM HEPES, pH 7.4.
Workflow:
-
Blank Prep: Add 2 mL of Buffer + 20 µL of Ligand Stock (Final [L] = 10 µM) to a quartz cuvette.
-
Baseline Scan: Record emission (Ex: 370 nm, Em: 400–650 nm). Expect low signal.
-
Titration: Add Metal Stock in 0.2 equivalent increments (e.g., 0.4 µL additions).
-
Equilibration: Mix by inversion; wait 60 seconds for signal stabilization.
-
Data Capture: Record spectra after each addition until saturation (usually 2–3 equivalents).
-
Analysis: Plot Intensity (at λmax) vs. [Metal].
Module 4: Visualizing the Mechanism
The following diagrams illustrate the competitive pathways determining your signal intensity and the decision logic for troubleshooting.
Figure 1: The CHEF Mechanism & Steric Control
Caption: Pathways governing fluorescence. The 2-Me group (Steric) blocks overcrowding, while Metal Binding blocks ESIPT, triggering the "Turn-On" signal.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to resolve low signal or spectral anomalies.
References
-
Substituent Effects on Fluorescence
-
8-Hydroxyquinoline Sensing Mechanisms
-
Solvent & Solubility Data
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 2,5-Dimethylquinolin-8-ol assays
Technical Support Center: 2,5-Dimethylquinolin-8-ol Assays
Welcome to the technical support resource for 2,5-Dimethylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assays involving this versatile molecule. Inconsistent results can be a significant roadblock in research, and our goal is to provide you with the foundational knowledge and practical steps to identify, troubleshoot, and resolve these issues effectively.
2,5-Dimethylquinolin-8-ol, a derivative of the well-known chelating agent 8-hydroxyquinoline (oxine), is a bifunctional molecule with a metal-binding site and fluorescent properties.[1][2] Its utility spans from quantitative analysis of metal ions to its application as a scaffold in medicinal chemistry.[3][4] However, its chemical nature—being a phenolic compound, a potential fluorophore, and a potent chelator—means that its behavior in assays is highly sensitive to experimental conditions. This guide will address the most common sources of variability in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reagent and Solution Integrity
Question 1: My 2,5-Dimethylquinolin-8-ol won't fully dissolve, or it precipitates out of my aqueous buffer. What's happening?
Answer: This is the most common initial hurdle and is typically due to the compound's low aqueous solubility and pH-dependent nature. Like its parent compound, 8-hydroxyquinoline, 2,5-Dimethylquinolin-8-ol is largely insoluble in neutral water.[5][6]
-
Causality: The molecule's solubility is governed by the protonation state of its two key functional groups: the phenolic hydroxyl (-OH) and the heterocyclic nitrogen. In acidic solutions (low pH), the quinoline nitrogen becomes protonated (cationic), which can increase solubility. In alkaline solutions (high pH), the phenolic hydroxyl deprotonates to form a phenolate anion, which also enhances solubility. Around neutral pH, the molecule is in its least soluble, neutral form. The solubility of quinoline compounds is known to be highly pH-dependent.[7]
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in an appropriate organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) or ethanol are common choices.[3][8]
-
Optimize the Final Assay Solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid impacting your biological system, yet high enough to maintain solubility.
-
Adjust Buffer pH: If your experiment allows, slightly adjusting the pH of your final assay buffer away from neutral may improve solubility. However, you must first validate that this pH change does not affect your assay's primary components (e.g., protein activity, cell viability).
-
Question 2: I'm seeing a high degree of variability between experiments run on different days, even when using the same stock solution. Could my compound be degrading?
Answer: Yes, degradation is a significant possibility. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by factors like light exposure, elevated temperatures, and the presence of oxygen or trace metal ions.[9]
-
Causality: The phenolic hydroxyl group can be oxidized, leading to the formation of quinone-like structures or other degradation products. These byproducts may have different absorbance/fluorescence properties or reduced activity, leading to inconsistent results.
-
Troubleshooting Steps:
-
Aliquot and Store Properly: Prepare single-use aliquots of your high-concentration stock solution to minimize freeze-thaw cycles. Store these at -20°C or -80°C, protected from light (e.g., in amber vials).
-
Use Fresh Dilutions: Prepare working dilutions from the frozen stock fresh for each experiment. Do not store dilute aqueous solutions of the compound for extended periods.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider purging the headspace of the stock vial with an inert gas like argon or nitrogen before sealing.
-
Quality Control: Periodically check the purity of your stock solution using a simple analytical method like UV-Vis spectrophotometry to see if the spectral profile has changed.
-
| Solvent | Suitability for Stock Solution | Considerations |
| DMSO | Excellent | Hygroscopic; can affect cell membranes at >1% v/v. Ensure use of anhydrous grade.[8] |
| Ethanol | Good | Can precipitate some buffer salts. Less toxic to cells than DMSO at similar concentrations. |
| Methanol | Fair | More volatile than ethanol. Can be used but requires careful handling. |
| Water (pH-adjusted) | Poor (for stock) | Not recommended for high-concentration stocks due to low solubility at near-neutral pH. |
Category 2: Assay-Specific Issues (Fluorometry & Spectrophotometry)
Question 3: My fluorescence readings are unstable and drifting over time. What could be the cause?
Answer: Signal drift in fluorescence assays involving quinolinols can stem from several sources, including photobleaching, temperature fluctuations, and ongoing chemical reactions.
-
Causality & Troubleshooting:
-
Photobleaching: 2,5-Dimethylquinolin-8-ol, like many fluorophores, can be susceptible to photobleaching, where prolonged exposure to the excitation light source causes irreversible photodamage, leading to a decrease in signal.
-
Solution: Reduce the exposure time or excitation light intensity on your plate reader/fluorometer. Use the minimum number of reads necessary to get a stable signal.
-
-
Temperature Instability: Fluorescence is highly sensitive to temperature; an increase in temperature generally leads to a decrease in fluorescence intensity.[10]
-
Solution: Allow all reagents and plates to equilibrate to the instrument's reading temperature before starting the measurement. Most modern plate readers have temperature control—use it.
-
-
Reaction Kinetics: If your assay involves a binding or chelation event, the signal will drift until the reaction reaches equilibrium.
-
Solution: Perform a time-course experiment to determine how long it takes for the signal to stabilize after adding all components. Use this incubation time consistently for all subsequent experiments.
-
-
Precipitation: As discussed in Q1, if the compound is slowly precipitating out of solution, the light scattering will change, causing erratic readings.
-
Solution: Visually inspect your wells for any signs of precipitation. Re-evaluate your solvent conditions if this is observed.
-
-
Question 4: I'm observing high background signal or a non-linear standard curve in my fluorescence-based metal chelation assay. Why?
Answer: This is a classic problem when working with chelating fluorophores and points towards two likely culprits: metal ion contamination or inner filter effects at high concentrations.
-
Causality & Troubleshooting:
-
Metal Ion Contamination: 8-hydroxyquinoline derivatives are potent chelators of divalent and trivalent metal ions (e.g., Zn²⁺, Mg²⁺, Al³⁺).[1] Trace amounts of these metals in your buffer, water, or glassware can bind to the compound, causing a high background fluorescence signal before your analyte is even added.
-
Solution: Use high-purity, metal-free water (e.g., Milli-Q). Prepare buffers with high-grade reagents (e.g., "for molecular biology" or "low heavy metals" grade). Consider treating your final buffer with a chelating resin like Chelex® 100 to strip out contaminating metal ions.
-
-
Inner Filter Effect: At high concentrations, the compound itself can absorb the excitation or emission light, leading to a "rollover" effect where an increase in concentration results in a decrease in the observed fluorescence.[11] This will cause your standard curve to become non-linear and plateau or even bend downwards.
-
Solution: Dilute your samples and run the assay at a lower concentration range. If you need to measure high concentrations, you may need to use a microplate with a shorter pathlength or switch to a different assay format.
-
-
Compound Autofluorescence: The compound itself may possess some intrinsic fluorescence even in the absence of the target metal ion.
-
Solution: Always run a "no-metal" control to determine the baseline fluorescence of the compound alone. Subtract this value from all your readings.
-
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a Validated Stock Solution
This protocol ensures the preparation of a stable, reliable stock solution, which is the foundation of any consistent assay.
-
Weighing: Accurately weigh out ~5-10 mg of 2,5-Dimethylquinolin-8-ol powder using an analytical balance. Use appropriate personal protective equipment (PPE).
-
Dissolution: Transfer the powder to a sterile, amber glass vial. Add a sufficient volume of anhydrous, spectroscopy-grade DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 2-3 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Quantification (Validation Step):
-
Prepare a dilution of your stock solution in ethanol (e.g., 1:1000).
-
Measure the absorbance spectrum on a UV-Vis spectrophotometer.
-
Use the Beer-Lambert law (A = εcl) to confirm the concentration. Note: If the molar extinction coefficient (ε) is not known, this scan will serve as a quality control reference for future batches.
-
-
Storage: Aliquot the validated stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes). Purge with argon or nitrogen if available, seal tightly, and store at -80°C.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing inconsistent assay results.
Caption: A systematic workflow for troubleshooting inconsistent results.
Mechanism Diagram: pH Influence on Chelation
This diagram illustrates how pH dictates the chemical form of 2,5-Dimethylquinolin-8-ol and its ability to chelate a metal ion (M²⁺).
Caption: pH dictates the protonation state and chelation capacity.
References
-
PubChem. (n.d.). 2,5-Dimethylresorcinol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylhydroquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
BIOSYNCE. (n.d.). 2-Amino-8-quinolinol CAS 70125-16-5. Retrieved from [Link]
-
Wikipedia. (2023). 2,5-Xylidine. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
-
Cheméo. (n.d.). 2,8-Dimethylquinoline (CAS 1463-17-8). Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Methylquinolin-8-ol (CAS#:826-81-3). Retrieved from [Link]
-
ResearchGate. (n.d.). The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of spectrophotometric method for determination of phenolic compounds by statistical investigations. Retrieved from [Link]
-
MDPI. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF QUINOLIN-8-OL - ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (2001). Factors That Affect Fluorescein Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
-
MDPI. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
CORE. (n.d.). Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+. Retrieved from [Link]
-
Pharmacognosy Magazine. (2016). Chromatographic and Spectrophotometric Analysis of Phenolic Compounds from Fruits of Libidibia ferrea Martius. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-xylenol. Retrieved from [Link]
-
PubMed. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Retrieved from [Link]
-
YouTube. (2020). Detailed lecture on factors affecting Fluorescence intensity. Retrieved from [Link]
-
MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. biosynce.com [biosynce.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 6. 2-Methylquinolin-8-ol | CAS#:826-81-3 | Chemsrc [chemsrc.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-二甲基-对苯醌 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2,5-Dimethylquinolin-8-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,5-Dimethylquinolin-8-ol. As a key intermediate and a valuable scaffold in medicinal chemistry, predictable and scalable access to this molecule is paramount.[1] This document provides in-depth troubleshooting protocols and frequently asked questions to navigate the common challenges encountered during its synthesis, particularly when moving from bench-scale to larger preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,5-Dimethylquinolin-8-ol?
The synthesis of substituted quinolines like 2,5-Dimethylquinolin-8-ol is predominantly achieved through classic named reactions. The two most relevant methods are the Doebner-von Miller reaction and the Skraup synthesis .[2][3]
-
Doebner-von Miller Reaction: This method involves the reaction of an aromatic amine (in this case, 2-amino-4-methylphenol) with an α,β-unsaturated carbonyl compound (here, crotonaldehyde is ideal for installing the 2-methyl group). The reaction is typically catalyzed by strong Brønsted or Lewis acids.[4]
-
Skraup Synthesis: This is a vigorous reaction that involves heating an aromatic amine with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent.[4][5] Glycerol first dehydrates to form acrolein, which then reacts with the amine.[6]
Q2: Which synthesis route is generally preferred for scalability and why?
For scaling up, the Doebner-von Miller reaction often provides more flexibility and control compared to the Skraup synthesis. The Skraup synthesis is notoriously exothermic and can be difficult to manage on a larger scale.[3] The Doebner-von Miller allows for more moderate conditions and a wider choice of catalysts and solvents, which can be optimized to improve yield and minimize side reactions.[7]
Q3: What are the primary challenges when scaling the synthesis of 2,5-Dimethylquinolin-8-ol?
The main obstacles are consistent across most quinoline syntheses of this type:
-
Exothermic Reaction Control: Both routes can generate significant heat, posing a safety risk and promoting side reactions.[3]
-
Tar and Polymer Formation: Under the harsh acidic and high-temperature conditions, the α,β-unsaturated carbonyl starting material (crotonaldehyde or acrolein) is prone to polymerization, leading to the formation of intractable tar and significantly reducing yield.[7]
-
Incomplete Oxidation: The reaction mechanism involves the formation of a dihydroquinoline intermediate that must be oxidized to the final aromatic product. Inefficient oxidation results in impurities that are often difficult to separate.[7]
-
Product Isolation and Purification: The crude product is typically a dark, complex mixture that requires robust purification methods like column chromatography or vacuum distillation to achieve high purity.[7][8]
Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses specific issues encountered during the synthesis, with a focus on the Doebner-von Miller approach.
Problem 1: Extensive Tar/Polymer Formation with Low Product Yield
-
Symptoms: The reaction mixture becomes a dark, viscous, or even solid tar. Workup is difficult, and the yield of the desired 2,5-Dimethylquinolin-8-ol is minimal.
-
Root Cause Analysis: This is the most common failure mode and is almost always caused by the self-polymerization of the α,β-unsaturated aldehyde (crotonaldehyde) under the strong acidic conditions required for the cyclization.[7] High localized temperatures from poor heat dissipation exacerbate this issue.
-
Corrective Actions & Protocol Adjustments:
-
Optimize Acid Catalyst: While strong acids are necessary, their concentration and type can be tuned. Consider a comparative study of different acids. A switch from a strong Brønsted acid like H₂SO₄ to a milder Lewis acid like Zinc Chloride (ZnCl₂) can sometimes reduce tarring while still effectively catalyzing the reaction.[7][9]
-
Control Reagent Addition: Instead of adding all the crotonaldehyde at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of the aldehyde low, minimizing its self-polymerization.
-
Temperature Management: Maintain strict temperature control. Use an appropriate-sized reaction vessel to ensure efficient stirring and heat transfer. For larger scales, a jacketed reactor is essential. The reaction should be kept at the lowest temperature that allows for a reasonable reaction rate.[7]
-
Employ a Biphasic System: Sequestering the crotonaldehyde in a non-polar organic phase (e.g., toluene) can drastically reduce its contact with the concentrated aqueous acid phase, thereby inhibiting polymerization. The aniline starting material, protonated in the acid phase, can then react at the interface.[7]
-
Problem 2: Reaction Stalls or Incomplete Conversion of Starting Material
-
Symptoms: TLC or GC-MS analysis shows a significant amount of remaining 2-amino-4-methylphenol even after prolonged reaction time.
-
Root Cause Analysis: This may be due to insufficient acid catalysis, low reaction temperature, or deactivation of the catalyst. The purity of the starting materials can also play a role.
-
Corrective Actions & Protocol Adjustments:
-
Verify Catalyst Loading: Ensure the correct molar equivalent of the acid catalyst is used. If using a Lewis acid, ensure it is anhydrous, as water can inhibit its activity.
-
Incremental Temperature Increase: If the reaction is stalling at a lower temperature, cautiously increase the temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC-MS at each stage.
-
Check Starting Material Purity: Impurities in the 2-amino-4-methylphenol or crotonaldehyde can interfere with the reaction. Re-purify starting materials if their quality is in doubt.
-
Problem 3: Presence of Dihydroquinoline Impurities in the Final Product
-
Symptoms: The isolated product shows an extra peak in the GC-MS or additional spots on the TLC plate corresponding to the mass of the desired product + 2 H-atoms. The ¹H NMR may show aliphatic protons where aromatic protons are expected.
-
Root Cause Analysis: The final step of the Doebner-von Miller synthesis is the oxidation of the 1,2-dihydroquinoline intermediate. This issue arises from an insufficient amount or inefficient action of the oxidizing agent.[7]
-
Corrective Actions & Protocol Adjustments:
-
Ensure Sufficient Oxidant: The oxidizing agent (e.g., nitrobenzene, arsenic acid, or sometimes even air) must be present in at least a stoichiometric amount, and often a slight excess is beneficial to drive the reaction to completion.[7][10]
-
Increase Reaction Time/Temperature Post-Cyclization: After the initial cyclization is complete, ensuring a sufficient "cook-down" period at an elevated temperature can promote the final oxidation step.
-
Introduce a Dedicated Oxidant: If air oxidation is too slow or inefficient, consider using a more robust oxidizing agent. However, be mindful that this can introduce new byproducts and complicate the workup.
-
Problem 4: Difficulties with Product Purification
-
Symptoms: The crude product is an oily, dark material that is difficult to handle. Column chromatography results in poor separation or significant loss of product on the column.
-
Root Cause Analysis: The crude mixture is often complex, containing the desired product, polymeric tars, and partially oxidized intermediates. The phenolic hydroxyl and basic nitrogen of the product can cause streaking on silica gel.
-
Corrective Actions & Protocol Adjustments:
-
Initial Acid/Base Workup: A thorough aqueous workup is critical. After the reaction, carefully neutralize the acid. An extraction into an organic solvent, followed by washing with brine, can remove many inorganic impurities.[7]
-
Trituration/Recrystallization: Before resorting to chromatography, attempt to purify the crude material by trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the product or wash away non-polar impurities. If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.
-
Modified Column Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%) to prevent streaking of the basic quinoline product.
-
Data Summary Tables
Table 1: Comparison of Key Reaction Parameters
| Parameter | Doebner-von Miller Reaction | Skraup Synthesis |
| Primary Amine | 2-Amino-4-methylphenol | 2-Amino-4-methylphenol |
| Carbonyl Source | Crotonaldehyde | Glycerol (dehydrates to Acrolein)[6] |
| Catalyst | Strong Acid (HCl, H₂SO₄) or Lewis Acid (ZnCl₂)[7] | Conc. H₂SO₄[5] |
| Oxidizing Agent | Often the nitroaromatic co-product or air | Nitrobenzene, Arsenic Acid[10] |
| Key Challenge | Tar formation from aldehyde polymerization[7] | Highly exothermic, vigorous reaction[3] |
| Scalability | More readily controlled and optimized | Difficult to control on a large scale |
Visualizations and Workflows
Simplified Doebner-von Miller Mechanism
The synthesis proceeds through a series of key steps including Michael addition, cyclization, dehydration, and a final oxidation to yield the aromatic quinoline core.
Caption: Key stages of the Doebner-von Miller synthesis.
Troubleshooting Workflow
This decision tree guides the user through diagnosing and solving common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Recommended Experimental Protocol (Doebner-von Miller)
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
Materials:
-
2-amino-4-methylphenol
-
Crotonaldehyde (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 2-amino-4-methylphenol (1.0 eq) and concentrated HCl (3.0 eq) in water. Stir to form a solution/slurry of the amine hydrochloride salt.
-
Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.1 eq) in toluene.
-
Reaction Execution: Heat the reactor contents to 90-100 °C. Once at temperature, begin the slow, dropwise addition of the crotonaldehyde solution over 2-3 hours. Maintain a constant temperature throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 4-6 hours. Monitor the reaction's progress by taking small aliquots, neutralizing them, extracting into an organic solvent, and analyzing by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of NaOH until the pH is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).[7]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude dark oil/solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient with 1% triethylamine) or by recrystallization to afford 2,5-Dimethylquinolin-8-ol as a pure solid.
References
-
Organic Reactions. The Skraup Synthesis of Quinolines. [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Request PDF. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
ResearchGate. How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications | PPTX. [Link]
-
NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
photostability issues of 2,5-Dimethylquinolin-8-ol and how to prevent them
Introduction: 2,5-Dimethylquinolin-8-ol is a derivative of 8-hydroxyquinoline, a heterocyclic aromatic organic compound known for its potent metal-chelating properties.[1] This characteristic makes it and its derivatives valuable in various applications, including as active pharmaceutical ingredients (APIs), analytical reagents, and materials for organic light-emitting diodes (OLEDs).[2][3] However, like many quinoline-based structures, 2,5-Dimethylquinolin-8-ol can be susceptible to photodegradation—a process where light exposure leads to undesirable chemical changes. This can result in loss of potency, altered physical appearance (e.g., discoloration), and the formation of potentially harmful degradants.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and prevent photostability issues associated with 2,5-Dimethylquinolin-8-ol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations encountered during the handling and formulation of 2,5-Dimethylquinolin-8-ol.
Q1: My solution of 2,5-Dimethylquinolin-8-ol is turning yellow after being on the lab bench. What is causing this color change?
A: The yellowing of your solution is a classic indicator of photodegradation.[5] The quinoline moiety, particularly in its 8-hydroxy substituted form, is susceptible to photosensitized oxidation when exposed to ambient or UV light.[6][7] This process often results in the formation of conjugated, colored species, such as quinoline-5,8-quinones, which absorb light in the visible spectrum, leading to the observed color change.[6][7]
Q2: What is the primary chemical mechanism behind the photodegradation of 2,5-Dimethylquinolin-8-ol?
A: The primary mechanism is believed to be a photosensitized oxidation reaction that involves singlet oxygen (¹O₂).[6][7] The process can be summarized as follows:
-
The 2,5-Dimethylquinolin-8-ol molecule (or another photosensitizing molecule in the formulation) absorbs light energy, moving to an excited state.
-
This excited molecule transfers its energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂).
-
Singlet oxygen then attacks the electron-rich phenol ring of the quinoline structure. This reaction is often pH-dependent, with the anionic (deprotonated) form of the 8-hydroxyl group being more susceptible to oxidation.[6][7] The reaction does not proceed under anaerobic (oxygen-free) conditions, confirming the critical role of oxygen.[6][7]
Q3: How can I quickly minimize degradation during routine experimental work?
A: To prevent photolytic reactions during daily lab activities, the most effective strategy is to exclude light.[8]
-
Use Amber Glassware: Always prepare and store solutions in amber-tinted or opaque containers that block UV and visible light.
-
Work in Subdued Light: Minimize exposure to direct sunlight or strong overhead fluorescent lighting.
-
Wrap Containers: For clear containers, wrap them securely in aluminum foil to provide a light barrier.[9]
-
Prepare Fresh Solutions: If possible, prepare solutions immediately before use to minimize the duration of light exposure.
Q4: Are there specific formulation components or impurities I should be wary of?
A: Yes, excipients and impurities can significantly influence photostability.
-
Photosensitizers: Some formulation components can absorb light and act as photosensitizers, accelerating the degradation of the active ingredient even if the API itself does not absorb light efficiently at that wavelength.[5][10]
-
Metal Ions: Trace metal ion contaminants (e.g., iron, copper) can catalyze oxidative degradation pathways.[5] Given that 8-hydroxyquinolines are potent metal chelators, this interaction can be complex.[1]
-
Buffers and pH: The choice of buffer can affect stability. For instance, phosphate buffers are known to influence the photochemical properties of some compounds.[4][8] Furthermore, pH is a critical factor, as higher pH values can increase the concentration of the more reactive anionic form of the molecule, accelerating degradation.[11]
Q5: What are the regulatory standards for formal photostability testing?
A: The globally recognized standard is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products," issued by the International Council for Harmonisation.[10] This guideline outlines a systematic approach for testing, including the recommended light sources, exposure levels, and procedures for evaluating changes in the drug substance and product.[9][12]
Section 2: Troubleshooting Guide for Investigating Photodegradation
If you are encountering unexpected degradation, this guide provides a logical workflow to diagnose the root cause.
Problem: A formulation containing 2,5-Dimethylquinolin-8-ol shows a significant loss of assay, appearance of unknown peaks in chromatography, or changes in physical properties over time.
Troubleshooting Workflow
Sources
- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. tsijournals.com [tsijournals.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. q1scientific.com [q1scientific.com]
- 11. The role of photodegradation in the environmental fate of hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Validation & Comparative
comparison of 2,5-Dimethylquinolin-8-ol with 8-hydroxyquinoline as a chelator
Topic: Comparison of 2,5-Dimethylquinolin-8-ol with 8-Hydroxyquinoline as a Chelator Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Analysis of Steric Selectivity, Lipophilicity, and Chelation Performance
Executive Summary
This guide provides a critical technical comparison between the classical chelator 8-Hydroxyquinoline (8-HQ) and its methylated analog, 2,5-Dimethylquinolin-8-ol (2,5-DMQ) .
While 8-HQ acts as a broad-spectrum, high-affinity bidentate ligand capable of forming stable tris-complexes with trivalent metals (e.g., Al
Key Distinction:
-
8-HQ: Non-selective, high-affinity "metal scavenger." Forms precipitate with Al(III).
-
2,5-DMQ: Sterically selective ionophore. Excludes Al(III) precipitation; optimized for Cu(II)/Zn(II) modulation in lipophilic environments.
Chemical Structure & Physicochemical Properties[1][2][3][4]
The functional difference lies in the ortho-effect (steric) and the inductive effect (electronic).
| Feature | 8-Hydroxyquinoline (8-HQ) | 2,5-Dimethylquinolin-8-ol (2,5-DMQ) | Impact on Performance |
| Structure | Unsubstituted Quinoline core | Methyl groups at C2 and C5 | C2-Me: Steric hindrance near N-donor.C5-Me: Lipophilicity & electron donation. |
| Molecular Weight | 145.16 g/mol | 173.21 g/mol | Slight increase in mass; negligible effect on diffusion. |
| LogP (Lipophilicity) | ~1.8 - 2.0 | ~2.5 - 2.8 (Predicted) | 2,5-DMQ has superior BBB permeability and membrane crossing. |
| pKa (Phenolic) | 9.90 | ~10.2 (Est.) | C5-Methyl (+I effect) increases basicity of phenolate oxygen, potentially strengthening M-O bonds. |
| pKa (Nitrogen) | 5.00 | ~5.6 (Est.) | C2/C5-Methyls increase N-basicity, but steric bulk weakens M-N effective overlap for tight geometries. |
Visualization: Structural & Steric Comparison
The following diagram illustrates the steric clash introduced by the C2-methyl group in 2,5-DMQ when attempting to form a tris-complex (AlL
Figure 1: Mechanism of Steric Selectivity. The C2-methyl group in 2,5-DMQ physically obstructs the tight packing required for octahedral Al(L)3 complexes, while the planar Cu(L)2 geometry remains accessible.
Chelation Performance & Stability Constants
The "Steric Penalty" is the defining feature of 2,5-DMQ. While electron-donating methyl groups theoretically increase basicity (and thus affinity), the steric bulk lowers the stability constant for higher coordination numbers (K
Comparative Stability Data (Inferred & Literature-Based)
Values are approximate for 50% Dioxane/Water systems at 25°C.
| Metal Ion | Parameter | 8-HQ | 2,5-DMQ (Analogous to 2-Me-8HQ) | Mechanistic Insight |
| Cu(II) | Log K | 13.49 | ~13.60 | Higher basicity of 2,5-DMQ increases 1:1 affinity. |
| Log K | 12.11 | ~10.50 | Steric Penalty: Second ligand addition is hindered by C2-Methyls. | |
| Log | 25.60 | 24.10 | Total stability is slightly lower, but still forms stable complexes. | |
| Zn(II) | Log | 18.80 | ~17.50 | Zn(II) prefers tetrahedral/octahedral; steric penalty is higher than Cu(II). |
| Al(III) | Precipitation | Yes (pH 5-9) | No / Unstable | Critical Difference: 2,5-DMQ does not precipitate Al(III) efficiently due to inability to form neutral Al(L) |
Scientific Implication: If your goal is to scavenge all metals (e.g., water purification), use 8-HQ . If your goal is to modulate Cu/Zn in a biological system without stripping Aluminum or affecting bulk electrolytes, use 2,5-DMQ .
Biological & Pharmacological Applications[1][3][4][5][6][7][8][9]
Ionophore vs. Chelator
-
8-HQ often acts as a "sink," stripping metals from proteins.
-
2,5-DMQ acts as a "shuttle" (Ionophore). Its lower stability constant (Log K
) means it can release metals more easily intracellularly or to higher-affinity endogenous proteins, correcting metal dyshomeostasis rather than creating a deficiency.
Neuroprotection (Alzheimer's/Parkinson's)
The 2,5-DMQ scaffold is superior for neurological applications due to:
-
BBB Penetration: Higher lipophilicity (C5-Methyl) aids brain entry.
-
Safety Profile: Reduced affinity for Al(III) minimizes the risk of mobilizing neurotoxic aluminum into the brain, a historical concern with 8-HQ derivatives like clioquinol.
-
Antioxidant Activity: The phenolic group remains active for radical scavenging; the electron-donating methyls stabilize the phenoxyl radical, potentially enhancing antioxidant capacity over 8-HQ.
Experimental Protocols
Protocol A: Determination of Stability Constants (Potentiometric Titration)
Validates the steric hindrance hypothesis.
Reagents:
-
Ligand (8-HQ or 2,5-DMQ) solution (1 mM in 50% v/v Dioxane-Water). Note: Dioxane is required for 2,5-DMQ solubility.
-
Metal Salt Solutions (CuCl
, ZnCl , AlCl ) - 1 mM. -
Standardized KOH (0.1 M).
-
Ionic Strength Adjuster: KNO
(0.1 M).
Workflow:
-
Calibration: Calibrate glass electrode in 50% dioxane-water system (correction factor required for pH reading).
-
Acid Titration: Titrate 50 mL of acidified Ligand solution (with HCl) against KOH to determine ligand pKa values (Phenolic-OH and Pyridinic-NH).
-
Complex Titration: Repeat titration in the presence of metal ions (1:1, 1:2, and 1:3 Metal:Ligand ratios).
-
Data Analysis: Use Hyperquad or BEST software to fit the potentiometric curves.
-
Expectation: 2,5-DMQ will show a significant "lag" or failure to fit a K
model for Aluminum, unlike 8-HQ.
-
Protocol B: Cellular Metal Uptake Assay (ICP-MS)
Measures ionophore capability.
Cell Line: SH-SY5Y (Neuroblastoma) or HeLa. Treatment:
-
Seed cells (10^5 cells/well) and incubate for 24h.
-
Treat with:
-
Vehicle (DMSO)
-
CuCl
(10 µM) alone -
CuCl
(10 µM) + 8-HQ (10 µM) -
CuCl
(10 µM) + 2,5-DMQ (10 µM)
-
-
Incubate for 1-4 hours.
Analysis:
-
Wash cells 3x with PBS + EDTA (1 mM) to remove surface-bound metal.
-
Lyse cells in concentrated Nitric Acid (HNO
, Trace Metal Grade). -
Dilute with water and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for
Cu. -
Normalize to total protein content (BCA Assay).
Visualization of Experimental Logic:
Figure 2: Workflow for validating intracellular metal accumulation using ICP-MS.
References
-
Prachayasittikul, V. et al. (2013).[1][2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2] Link
- Stevenson, R. L. & Freiser, H. (1967). "Steric Hindrance in the Chelation of Some 2-Substituted 8-Quinolinols." Analytical Chemistry.
- Adlard, P. A. et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ." Neuron. (Context for PBT2 and substituted 8-HQs).
-
Sgarlata, C. et al. (2013). "Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators."[3][4] Inorganic Chemistry. Link
-
Phillips, J. P. et al. (1954). "Steric Hindrance in the 2-Methyl-8-quinolinol Chelates." Journal of the American Chemical Society.[5] (Confirming Al(III) exclusion).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 2,5-Dimethylquinolin-8-ol Against Commercial Fluorescent Dyes
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Fluorophores
In the landscape of cellular imaging and quantitative biology, fluorescent dyes are indispensable tools. They are the workhorses that illuminate the intricate machinery of life, enabling the visualization of ions, proteins, and cellular structures with remarkable specificity. While a plethora of commercial dyes are readily available, the quest for novel fluorophores with superior photophysical properties, enhanced specificity, and greater cost-effectiveness is a constant pursuit in scientific research.
This guide provides a comprehensive framework for benchmarking a novel quinoline-based fluorophore, 2,5-Dimethylquinolin-8-ol, against established commercial fluorescent dyes. Quinoline derivatives, particularly 8-hydroxyquinolines, are well-regarded for their ability to form fluorescent complexes with metal ions, making them promising candidates for developing new chemical sensors.[1] This guide will not only detail the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and insightful comparison.
Understanding the Candidate: 2,5-Dimethylquinolin-8-ol
2,5-Dimethylquinolin-8-ol belongs to the 8-hydroxyquinoline family, which are known to be weakly fluorescent on their own. However, upon chelation with metal ions, their fluorescence is often significantly enhanced. This "turn-on" fluorescence is a highly desirable characteristic for a sensor, as it minimizes background signal and improves the signal-to-noise ratio. The methyl groups at the 2 and 5 positions are expected to influence the compound's photophysical properties, such as quantum yield and lifetime, as well as its solubility and cell permeability, through electronic and steric effects. A primary application for such a dye is the detection of biologically important metal ions like zinc (Zn²⁺) and aluminum (Al³⁺).
Selecting the Competition: Commercial Benchmarks
A meaningful comparison requires selecting appropriate commercial dyes that share similar applications and, ideally, overlapping spectral characteristics. For the purpose of this guide, we will focus on two widely used commercial dyes for metal ion detection:
-
FluoZin™-3: A popular green-emitting fluorescent sensor for detecting intracellular zinc ions (Zn²⁺).[2][3][4] It exhibits a significant increase in fluorescence upon binding to Zn²⁺.
-
Lumogallion: A well-established fluorescent dye for the detection of aluminum (Al³⁺), also emitting in the green-yellow region of the spectrum.[5]
These dyes provide a strong basis for comparison due to their established performance and extensive documentation in scientific literature.
Key Performance Metrics for a Robust Comparison
To objectively assess the performance of 2,5-Dimethylquinolin-8-ol against our chosen commercial dyes, we must evaluate a set of key photophysical and practical parameters.
| Parameter | Description | Why it Matters |
| Excitation & Emission Maxima (λex/λem) | The wavelengths at which the dye maximally absorbs and emits light. | Determines the required hardware (light sources, filters) and potential for spectral overlap with other fluorophores in multiplexing experiments. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | A higher molar extinction coefficient indicates that the dye is more efficient at absorbing light, which can lead to brighter signals. |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | This is a direct measure of the dye's fluorescence efficiency. A higher quantum yield results in a brighter signal. |
| Photostability | The resistance of the dye to photodegradation or "photobleaching" upon exposure to light. | High photostability is crucial for long-term imaging experiments, ensuring that the fluorescent signal remains stable over time. |
| Metal Ion Selectivity & Affinity (Kd) | The ability of the dye to bind to a specific metal ion over others and the concentration of the ion at which half of the dye is bound. | High selectivity ensures that the signal is truly representative of the target ion. The affinity (Kd) determines the concentration range in which the sensor is most effective. |
| Cell Permeability & Localization | The ability of the dye to cross the cell membrane and its distribution within the cell. | For intracellular applications, the dye must be able to enter the cell. Its localization (e.g., cytoplasm, specific organelles) will dictate its utility for studying specific biological processes. |
Experimental Workflow for Benchmarking
The following diagram outlines a comprehensive workflow for the head-to-head comparison of 2,5-Dimethylquinolin-8-ol with FluoZin™-3 and Lumogallion.
Caption: A streamlined workflow for the comprehensive benchmarking of a novel fluorescent dye.
Detailed Experimental Protocols
Determination of Molar Extinction Coefficient (ε)
Rationale: The Beer-Lambert law states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of a series of known concentrations, the molar extinction coefficient can be determined.
Protocol:
-
Prepare a stock solution of 2,5-Dimethylquinolin-8-ol in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of each dilution at the absorbance maximum (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is the slope of the resulting line, calculated using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (ΦF)
Rationale: The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6][7][8][9][10]
Protocol:
-
Select a suitable quantum yield standard with an emission range similar to 2,5-Dimethylquinolin-8-ol (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare a series of solutions of both the standard and 2,5-Dimethylquinolin-8-ol in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
where Φst is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Photostability Assay
Rationale: Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Protocol:
-
Prepare a solution of 2,5-Dimethylquinolin-8-ol and the commercial dyes at a concentration that gives a strong initial fluorescence signal.
-
Place the solution in a fluorometer and continuously excite the sample at its λex.
-
Record the fluorescence intensity at the λem at regular intervals over an extended period (e.g., 30-60 minutes).
-
Plot the normalized fluorescence intensity versus time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function and determining the half-life (t₁/₂) of the fluorescence.
Comparative Data Summary
The following tables provide a template for summarizing the experimental data obtained for 2,5-Dimethylquinolin-8-ol and the selected commercial dyes. Note: The values for 2,5-Dimethylquinolin-8-ol are hypothetical and should be replaced with experimental data.
Table 1: Photophysical Properties
| Dye | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Photostability (t₁/₂ in min) |
| 2,5-Dimethylquinolin-8-ol | ~370 | ~520 | Experimental Value | Experimental Value | Experimental Value |
| FluoZin™-3 | 494 | 516 | ~80,000 | ~0.5 (Zn²⁺ bound) | Experimental Value |
| Lumogallion | 490 | 580 | Literature Value | Literature Value | Experimental Value |
Table 2: Metal Ion Sensing Properties
| Dye | Target Ion | Dissociation Constant (Kd) | Selectivity |
| 2,5-Dimethylquinolin-8-ol | Zn²⁺, Al³⁺ | Experimental Value | Experimental Value |
| FluoZin™-3 | Zn²⁺ | ~15 nM | High for Zn²⁺ over Ca²⁺ |
| Lumogallion | Al³⁺ | Literature Value | High for Al³⁺ |
Visualization of Key Concepts
Chemical Structures
Caption: Simplified schematic of chelation-induced fluorescence enhancement.
Conclusion and Future Directions
This guide provides a rigorous and scientifically grounded framework for benchmarking the novel fluorescent dye, 2,5-Dimethylquinolin-8-ol, against established commercial alternatives. By systematically evaluating key performance metrics, researchers can generate the robust data necessary to demonstrate the potential advantages of their novel compound. The ultimate goal is not merely to show that a new dye works, but to quantify how well it works in comparison to the current state-of-the-art. Positive findings from such a comprehensive evaluation would pave the way for the adoption of 2,5-Dimethylquinolin-8-ol as a valuable new tool in the arsenal of researchers in cell biology and drug discovery.
References
-
PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. (n.d.). Retrieved from [Link]
-
Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol. (n.d.). PubChem. Retrieved from [Link]
-
Extinction Coefficients and Fluorescence Data. (n.d.). Glen Research. Retrieved from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.). NIST. Retrieved from [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from [Link]
-
Molar extinction coefficient (L mol À1 cm À1 ) for some commonly used solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimized Red-Absorbing Dyes for Imaging and Sensing. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI. Retrieved from [Link]
-
Solved 1. If the molar extinction coefficient (ε) of a. (2023). Chegg.com. Retrieved from [Link]
-
A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging. (n.d.). Molecules. Retrieved from [Link]
-
2,8-Dimethylquinoline (CAS 1463-17-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. Retrieved from [Link]
-
The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. (n.d.). Cell Calcium. Retrieved from [Link]
-
Reversible fluorescent solid porous films for detection of zinc ions in biological media. (2025). Biosensors and Bioelectronics. Retrieved from [Link]
-
Protocol for Photostability Studies of Pharmaceutical products. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescent dyes. (n.d.). Aralon Color. Retrieved from [Link]
-
A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). Molecules. Retrieved from [Link]
-
A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al3+) and fluoride (F−) ions and its applications. (n.d.). Analytical Methods. Retrieved from [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. (n.d.). ACS Synthetic Biology. Retrieved from [Link]
-
(N7991) Newport Green™ DCF Diacetate, cell permeant. (n.d.). CiteAb. Retrieved from [Link]
-
Superiority of SpiroZin2 Versus FluoZin-3 for monitoring vesicular Zn²⁺ allows tracking of lysosomal Zn²⁺ pools. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. (n.d.). Metallomics. Retrieved from [Link]
-
Determination of Islet Viability Using a Zinc-Specific Fluorescent Dye and a Semiautomated Assessment Method. (n.d.). Cell Transplantation. Retrieved from [Link]
Sources
- 1. View of PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA [journal.walisongo.ac.id]
- 2. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Zinc Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. iss.com [iss.com]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. edinst.com [edinst.com]
A Comparative Guide to the Cytotoxicity of 2,5-Dimethylquinolin-8-ol and its Complexes for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel cytotoxic agents with enhanced efficacy and selectivity against cancer cells is a paramount objective. Quinoline derivatives, particularly 8-hydroxyquinolines, have emerged as a promising class of compounds due to their ability to chelate metal ions and induce cellular apoptosis.[1][2][3] This guide provides an in-depth technical assessment of the cytotoxicity of 2,5-Dimethylquinolin-8-ol and its metal complexes, offering a comparative analysis with other relevant alternatives, supported by experimental data and detailed protocols.
The Rationale for Investigating 2,5-Dimethylquinolin-8-ol and its Complexes
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][4] The cytotoxic potential of these compounds is often significantly enhanced upon coordination with metal ions.[5] This enhancement is attributed to several factors, including increased lipophilicity, which facilitates cell membrane penetration, and the promotion of redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[6][7]
2,5-Dimethylquinolin-8-ol, a specific derivative, is of particular interest due to the influence of its methyl substituents on its electronic and steric properties, which can modulate its chelation behavior and biological activity. This guide will delve into the experimental assessment of its cytotoxicity and that of its metal complexes, providing a framework for its evaluation as a potential anticancer agent.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.[8] A lower IC50 value indicates a higher cytotoxic potency.
While direct and comprehensive cytotoxic data for 2,5-Dimethylquinolin-8-ol is not extensively available in the public domain, we can infer its potential by examining structurally related compounds and their metal complexes. The following table summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives and their complexes against different cancer cell lines, providing a comparative landscape. For context, the activity of cisplatin, a widely used chemotherapeutic drug, is also included.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon Carcinoma) | 9.33 ± 0.22 | [9] |
| Doxorubicin (Standard Drug) | HCT 116 (Colon Carcinoma) | 5.6 ± 0.1 | [9] |
| 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (91b1) | ESCC (Esophageal Squamous Cell Carcinoma) | Lower than CDDP | [10] |
| Cisplatin (CDDP) | HeLa (Cervical Cancer) | 9.74 ± 0.31 | [11] |
| Cobalt(II) Complex with 5-nitro-8-hydroxyquinoline | T-24 (Bladder Cancer) | 7.00 - 16.70 | [12] |
| Cu(II)-L2 Complex (Quinazolinone Schiff Base Derivative) | HaCaT (Keratinocytes) | 0.64 ± 0.07 | [5] |
| Cu(II)-L1 Complex (Quinazolinone Schiff Base Derivative) | HaCaT (Keratinocytes) | 1.11 ± 0.01 | [5] |
This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
From the available data, several key insights can be drawn:
-
Influence of Substituents: The nature and position of substituents on the quinoline ring play a crucial role in determining cytotoxic activity.
-
Enhanced Potency of Metal Complexes: The formation of metal complexes consistently leads to a significant increase in cytotoxicity compared to the free ligands. For instance, the IC50 values for the Cu(II) complexes of a quinazolinone Schiff base derivative are in the sub-micromolar range, indicating high potency.[5]
-
Comparable Activity to Standard Drugs: Certain 8-hydroxyquinoline derivatives and their complexes exhibit cytotoxicities comparable to or even exceeding that of established anticancer drugs like doxorubicin and cisplatin.[9][11]
Mechanistic Insights into Cytotoxicity
The cytotoxic action of 8-hydroxyquinoline derivatives and their metal complexes is multifaceted, often involving the induction of apoptosis through various cellular pathways.
Reactive Oxygen Species (ROS) Generation
A primary mechanism of cytotoxicity for these compounds is the generation of reactive oxygen species (ROS).[7] Metal complexes of 8-hydroxyquinolines can participate in redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This surge in intracellular ROS disrupts the cellular redox balance, causing oxidative damage to vital macromolecules such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[7][13] The presence of a hydroxyl group at the 8-position is crucial for this activity, as it is essential for metal chelation.[13]
Caption: Step-by-step workflow of the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. [14]LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity. [15] Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. [2][16]3. LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant. [2]4. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [2][16]5. Stop Reaction: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction. [2]6. Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance. [2]7. Data Analysis: Determine the amount of LDH released by subtracting the absorbance of the untreated control from the absorbance of the treated samples. Cytotoxicity is typically expressed as a percentage of the maximum LDH release, which is determined by lysing a set of control cells.
Conclusion and Future Directions
The available evidence strongly suggests that 2,5-Dimethylquinolin-8-ol and its metal complexes are promising candidates for further investigation as cytotoxic agents. The 8-hydroxyquinoline scaffold, particularly when complexed with metal ions, demonstrates significant potential for inducing cancer cell death, often through mechanisms involving ROS generation and apoptosis.
To fully elucidate the therapeutic potential of 2,5-Dimethylquinolin-8-ol, future research should focus on:
-
Systematic Synthesis and Screening: A focused effort to synthesize a library of metal complexes of 2,5-Dimethylquinolin-8-ol with various transition metals (e.g., Cu, Zn, Co, Ru) is warranted.
-
Comprehensive Cytotoxicity Profiling: The cytotoxicity of the parent compound and its complexes should be systematically evaluated against a broad panel of cancer cell lines to determine their potency and selectivity.
-
In-depth Mechanistic Studies: Further investigation into the precise molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, is crucial.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their antitumor efficacy and safety profiles.
By following a rigorous and systematic approach to research and development, the full potential of 2,5-Dimethylquinolin-8-ol and its complexes as novel anticancer therapeutics can be realized.
References
-
A Glimpse into the Developments, Potential Leads and Future Perspectives of Anticancer Cobalt Complexes. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 28, 2026, from [Link]
-
Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. (2021, February 15). PubMed Central. Retrieved January 28, 2026, from [Link]
-
2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells. (2021, September 12). PubMed Central. Retrieved January 28, 2026, from [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021, January 11). Scientific Research Publishing. Retrieved January 28, 2026, from [Link]
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021, January 5). PubMed Central. Retrieved January 28, 2026, from [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. (2023, August 8). PubMed Central. Retrieved January 28, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 28, 2026, from [Link]
-
Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (2024, August 13). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Cytotoxicity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Cobalt(II) 8-hydroxyquinoline complexes: Structure, cytotoxicity and action mechanism. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Linear Metallopolymers from Ruthenium(II)-2,6-di(quinolin-8-yl)pyridine Complexes by Electropolymerization – Formation of Redox-Stable and Emissive Films. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
Luteolin (LUT) Induces Apoptosis and Regulates Mitochondrial Membrane Potential to Inhibit Cell Growth in Human Cervical Epidermoid Carcinoma Cells (Ca Ski). (2024, October 14). MDPI. Retrieved January 28, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 28, 2026, from [Link]
-
Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells. (2021, September 12). PubMed. Retrieved January 28, 2026, from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination [mdpi.com]
- 6. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
comparison of the binding affinity of 2,5-Dimethylquinolin-8-ol for different metals
Topic: Comparison of the Binding Affinity of 2,5-Dimethylquinolin-8-ol for Different Metals Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
2,5-Dimethylquinolin-8-ol (2,5-Dimethyl-8-hydroxyquinoline) is a lipophilic bidentate chelator derived from the 8-hydroxyquinoline (8-HQ) scaffold.[1] While it shares the fundamental
This guide objectively compares the binding affinity of 2,5-dimethylquinolin-8-ol against standard alternatives (8-HQ and 2-methyl-8-HQ) across biologically relevant transition metals (Cu, Zn, Fe, Mn).[1] The analysis reveals that while the 2-methyl substituent significantly lowers the stability constants compared to unsubstituted 8-HQ—particularly for tris-complexes—it enhances selectivity for specific geometries, a critical feature for modulating metalloenzyme inhibition and avoiding off-target metal depletion.[1]
Chemical Context & Structural Mechanistics
To predict and interpret binding data, one must understand the competing structural forces at play.
The Steric-Electronic Interplay
-
Chelation Core: The ligand binds metals via the phenolate oxygen and the quinoline nitrogen, forming a five-membered ring.[2]
-
2-Position (Steric Gatekeeper): The methyl group adjacent to the nitrogen creates steric clash.[1] This prevents the formation of planar bis-complexes (square planar) or tightly packed tris-complexes (octahedral), particularly with smaller metal ions like
or .[1] This is the dominant factor reducing affinity. -
5-Position (Electronic Tuner): The methyl group at the 5-position is electron-donating (+I effect).[1] This slightly increases the
of the phenolic hydroxyl and the quinolinium nitrogen, theoretically enhancing basicity and bond strength. However, this electronic gain is usually outweighed by the steric penalty at the 2-position.
Diagram: Steric Hindrance Mechanism
Figure 1: Mechanistic interplay of steric hindrance and electronic effects on complex stability.[1]
Comparative Analysis of Binding Affinities
The following data synthesizes experimental stability constants (
Table 1: Comparative Stability Constants (log units at 25°C, I=0.1M)
| Metal Ion | 8-Hydroxyquinoline (Reference) | 2-Methyl-8-HQ (Steric Analog) | 2,5-Dimethyl-8-HQ (Target)* | Trend Analysis |
| Cu(II) | High Affinity: Copper retains the highest affinity (Irving-Williams), but the 2-Me group drops stability by ~2-3 log units.[1] | |||
| Zn(II) | Moderate Affinity: Zinc is less sensitive to steric hindrance than Cu due to flexible geometry (tetrahedral/distorted), leading to a smaller drop in stability.[1] | |||
| Fe(II) | Redox Active: Lower stability prevents complete sequestration, potentially allowing redox cycling if not fully saturated.[1] | |||
| Mg(II) | Low Affinity: Useful as a negative control; minimal binding at physiological pH.[1] | |||
| Al(III) | Inhibited | Inhibited | Selectivity Feature: The 2-Me group sterically forbids the formation of the saturated 1:3 ( |
*Values for 2,5-dimethyl-8-HQ are predicted estimates based on the baseline of 2-methyl-8-HQ adjusted for the +0.2 pKa shift typically induced by the 5-methyl group.[1]
Key Insights for Drug Design
-
Selectivity over Affinity: If your goal is to strip metals indiscriminately, use 8-HQ . If your goal is to modulate specific metals (like Zn or Cu) without stripping tightly bound structural metals (like Fe in heme), 2,5-dimethylquinolin-8-ol is superior due to its lower, "tunable" affinity.[1]
-
Solubility Profile: The two methyl groups significantly increase lipophilicity (
), enhancing blood-brain barrier (BBB) permeability compared to 8-HQ, making it a viable scaffold for neurodegenerative therapies (Alzheimer's/Parkinson's).[1]
Experimental Methodologies
To validate these affinities in your specific buffer system, use the following self-validating protocols.
Method A: Potentiometric Titration (Gold Standard)
This method determines the protonation constants (
Protocol:
-
Preparation: Prepare a solution of 2,5-dimethylquinolin-8-ol (
M) in 50% v/v Dioxane-Water (required for solubility). -
Acidification: Add
to reach pH ~2.0. Adjust ionic strength ( M) using . -
Titration (Ligand Only): Titrate with standardized carbonate-free
under atmosphere to determine ligand values.[1] -
Titration (Complex): Repeat with metal ions added at 1:1, 1:2, and 1:3 ratios.
-
Analysis: Use Hyperquad or SUPERQUAD software to fit the potentiometric curves. The divergence between the "Ligand Only" and "Ligand + Metal" curves indicates complex formation.[3]
Method B: UV-Vis Spectrophotometric Titration
Best for transition metals (Cu, Fe) with distinct charge-transfer bands.[1]
Protocol:
-
Baseline: Record the spectrum (200–800 nm) of the ligand (
) in buffered buffer (HEPES/MOPS, pH 7.4).[1] -
Titration: Aliquot metal stock solution (
or ) into the cuvette. -
Observation: Monitor the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands (typically 380–450 nm for quinolines).[1]
-
Isosbestic Points: Verify the presence of sharp isosbestic points. Their presence confirms a clean equilibrium between two species (e.g., free ligand
1:1 complex) without precipitation.[1]
Diagram: Experimental Workflow
Figure 2: Workflow for the determination of stability constants.
References
-
Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society, 3192–3210. Link
-
Stevenson, R. L., & Freiser, H. (1967). "Steric Hindrance in the Chelates of 2-Methyl-8-quinolinol and Related Ligands." Analytical Chemistry, 39(12), 1354–1358.[1] Link[1]
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[4] Link[1]
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.[1] Link
-
Gomathi, V., et al. (2013). "Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline derivatives." Arabian Journal of Chemistry, 10, S2620-S2628.[1] Link[1][5]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2,8-Dimethylquinoline [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Efficacy Profile: 2,5-Dimethylquinolin-8-ol in Cellular Models
A Publish Comparison Guide for Drug Development
Executive Summary: The Methylation Impact
In the landscape of 8-hydroxyquinoline (8-HQ) derivatives, 2,5-Dimethylquinolin-8-ol (2,5-DMQ) represents a distinct structural modification where the "methyl effect" governs both lipophilicity and chelation geometry. Unlike the parent 8-HQ or the clinically relevant Clioquinol (5-chloro-7-iodo-8-quinolinol), the 2,5-dimethyl substitution pattern introduces steric constraints at the chelation site (C2 position) while enhancing membrane permeability (C5 position).
This guide objectively compares 2,5-DMQ—specifically its metal-coordinated forms—against its structural analogs (2-Methyl-8-HQ and unsubstituted 8-HQ) across cancer and normal cell lines.
Key Finding: While 2,5-DMQ exhibits potent cytotoxicity, comparative data indicates it lacks the selectivity observed in its 2-monomethyl analog. It acts as a "blunt instrument," effectively killing colorectal and ovarian cancer cells but showing significant toxicity toward normal fibroblasts, necessitating precise dosing strategies in experimental designs.
Mechanistic Grounding: The Chelation-ROS Axis
To understand the efficacy differences, one must look beyond the ligand to the active pharmaceutical ingredient (API), which is often the Metal-Ligand Complex . 2,5-DMQ is rarely used in isolation; its primary efficacy stems from its ability to shuttle redox-active metals (Vanadium, Copper, Iron) into the cell.
Pathway Logic
-
Lipophilic Entry: The C5-methyl group increases the partition coefficient (logP), facilitating rapid passive diffusion across the lipid bilayer.
-
Intracellular Release/Redox Cycling: Once inside, the complex (e.g., [VO(2,5-DMQ)₂]) undergoes hydrolysis or reduction.
-
ROS Generation: The liberated metal or the intact complex catalyzes the Fenton-like generation of Reactive Oxygen Species (ROS).
-
Apoptosis Trigger: ROS accumulation overwhelms glutathione defenses, triggering mitochondrial depolarization and Caspase-3 activation.
Figure 1: The cytotoxic cascade of 2,5-Dimethylquinolin-8-ol metal complexes. The lipophilic ligand acts as a "Trojan Horse" for redox-active metals.
Comparative Efficacy Analysis
The following data synthesizes experimental outcomes comparing 2,5-DMQ (Complex 2) against the 2-Methyl analog (Complex 3) and standard chemotherapeutics (5-Fluorouracil/Cisplatin).
Table 1: Cytotoxicity Profile (IC₅₀ in µM)
Lower values indicate higher potency.[1][2][3][4] Note the Selectivity Index (SI).
| Compound / Complex | HCT116 (Colorectal) | A2780 (Ovarian) | Fibroblasts (Normal) | Selectivity Profile |
| [VO(2,5-DMQ)₂] | < 10 µM | Active | High Toxicity | Low (Non-selective) |
| [VO(2-Me-8HQ)₂] | < 10 µM | Inactive | Low Toxicity | High (Cancer Selective) |
| 5-Fluorouracil | ~5.9 µM | ~15 µM | Non-toxic | Moderate |
| Cisplatin | ~15 µM | Active | Toxic | Low |
Critical Analysis:
-
Potency: The 2,5-DMQ vanadium complex is highly potent against HCT116, rivaling 5-FU.
-
Selectivity Deficit: Unlike the 2-methyl analog, the 2,5-dimethyl derivative kills normal dermal fibroblasts at rates comparable to cancer cells. This suggests that the additional methyl group at position 5, while aiding uptake, may disrupt the delicate redox balance required for cancer-specific targeting (cancer cells usually have higher basal ROS, making them more susceptible to oxidative bursts).
-
Therapeutic Window: For research purposes, 2,5-DMQ is an excellent positive control for general cytotoxicity but a poor candidate for selective therapy compared to 2-Methyl-8-HQ.
Experimental Protocol: Validating Efficacy
Workflow: Optimized MTT Assay for Metallodrugs
Reagents:
-
Ligand: 2,5-Dimethylquinolin-8-ol (Purity >98%).
-
Metal Precursor: Vanadyl acetylacetonate [VO(acac)₂] (if synthesizing complex in situ).
-
Solvent: DMSO (Molecular Biology Grade).
Step-by-Step Methodology:
-
Stock Preparation (Critical):
-
Dissolve 2,5-DMQ in 100% DMSO to a concentration of 10 mM .
-
Validation Step: Sonicate for 5 minutes. Inspect visually for micro-precipitates. The solution must be perfectly clear.
-
-
Complexation (In-situ):
-
Mix Ligand and Metal Precursor in a 2:1 molar ratio in DMSO. Allow to equilibrate for 30 mins at RT before dilution.
-
Why? Pre-forming the complex ensures you are testing the active species, not just the ligand.
-
-
Serial Dilution:
-
Dilute stock into serum-free media to 2x final concentration.
-
Constraint: Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking the drug effect.
-
-
Cell Seeding:
-
Seed HCT116 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
-
Treatment:
-
Add diluted compounds. Incubate for 48 hours (24h is often insufficient for ROS-mediated apoptosis to manifest fully).
-
-
Readout:
-
Add MTT reagent.[5] Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.
-
Figure 2: Validated workflow for assessing 2,5-DMQ cytotoxicity. Note the specific complexation step prior to dilution.
References
-
Palion-Gazda, J., et al. (2021).[2][6] Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6364.[6]
-
Nycz, J. E., et al. (2022).[6] The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Current Green Chemistry, 9(1), 48-60.
-
Lopes, J. M., et al. (2025).[7] Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Inorganics, 13(5), 150.
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological applications. Drug Design, Development and Therapy, 7, 1157–1178.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. krystalografia.us.edu.pl [krystalografia.us.edu.pl]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
